Product packaging for Tofacitinib-13C3(Cat. No.:)

Tofacitinib-13C3

Cat. No.: B12415175
M. Wt: 315.35 g/mol
InChI Key: UJLAWZDWDVHWOW-LJRKRFOESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tofacitinib-13C3 is a stable isotope-labeled analog of tofacitinib, a well-characterized Janus kinase (JAK) inhibitor . This compound, with three carbon-13 atoms integrated into its molecular structure, is designed for use as an internal standard in mass spectrometry (MS)-based analytical methods . Its primary research application is the accurate quantification and pharmacokinetic profiling of tofacitinib in complex biological matrices, improving the reliability and precision of data in drug metabolism and bioanalytical studies . The parent drug, tofacitinib, functions as a potent immunosuppressant by reversibly inhibiting Janus kinases, particularly JAK1 and JAK3 . This inhibition blocks the JAK-STAT signaling pathway, which is critical for the transcription of pro-inflammatory cytokines implicated in autoimmune conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis . By incorporating the carbon-13 label, this compound exhibits nearly identical chemical properties to the unlabeled drug while being distinguishable by MS, making it an essential tool for high-quality research in pharmaceutical and clinical chemistry laboratories . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H20N6O B12415175 Tofacitinib-13C3

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20N6O

Molecular Weight

315.35 g/mol

IUPAC Name

3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-13C3)propanenitrile

InChI

InChI=1S/C16H20N6O/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20)/t11-,13+/m1/s1/i3+1,6+1,14+1

InChI Key

UJLAWZDWDVHWOW-LJRKRFOESA-N

Isomeric SMILES

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)[13C](=O)[13CH2][13C]#N

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tofacitinib-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Tofacitinib-13C3, an isotopically labeled version of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details a plausible synthetic route, experimental protocols for characterization, and an examination of its role in targeting the JAK-STAT signaling pathway.

Introduction

Tofacitinib is a pivotal therapeutic agent in the management of autoimmune diseases such as rheumatoid arthritis. The synthesis of isotopically labeled analogues, such as this compound, is crucial for a variety of research applications, including pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative bioanalysis. The incorporation of three carbon-13 isotopes into the cyanoacetyl moiety provides a distinct mass shift, enabling precise quantification by mass spectrometry.

Synthesis of this compound

The synthesis of this compound is predicated on the established synthetic routes for Tofacitinib, with the key modification being the introduction of a 13C3-labeled precursor. The most logical and widely practiced approach involves the acylation of the key piperidine intermediate, (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, with a 13C3-labeled cyanoacetic acid derivative.

Proposed Synthetic Scheme:

The synthetic strategy can be divided into two main stages: the synthesis of the 13C3-labeled acylating agent and its subsequent coupling with the Tofacitinib core intermediate.

Stage 1: Synthesis of Ethyl Cyanoacetate-1,2,3-13C3

The synthesis of the labeled ethyl cyanoacetate can be achieved starting from 13C-labeled precursors. A plausible route involves the use of potassium cyanide-[13C] and ethyl chloroacetate with a 13C2-labeled ethyl group or, more practically, building the three-carbon chain from smaller labeled synthons. A common method for preparing unlabeled ethyl cyanoacetate involves the esterification of cyanoacetic acid. Therefore, the synthesis of cyanoacetic acid-1,2,3-13C3 is a key step.

Stage 2: Coupling Reaction

The final step in the synthesis of this compound involves the coupling of (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine with the prepared ethyl cyanoacetate-1,2,3-13C3.

Experimental Protocols

Synthesis of Ethyl Cyanoacetate-1,2,3-13C3 (Proposed)

  • Materials: Cyanoacetic acid-1,2,3-13C3 (custom synthesis), absolute ethanol, catalytic amount of concentrated sulfuric acid.

  • Procedure:

    • A mixture of cyanoacetic acid-1,2,3-13C3 and a molar excess of absolute ethanol is prepared in a round-bottom flask.

    • A catalytic amount of concentrated sulfuric acid is cautiously added.

    • The mixture is refluxed for several hours, with the reaction progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the excess ethanol is removed under reduced pressure.

    • The residue is neutralized with a mild base (e.g., sodium bicarbonate solution) and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield crude ethyl cyanoacetate-1,2,3-13C3.

    • Purification is achieved by vacuum distillation.

Synthesis of this compound

  • Materials: (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine, ethyl cyanoacetate-1,2,3-13C3, an appropriate solvent (e.g., isopropanol or N,N-dimethylformamide), and a suitable base (e.g., sodium ethoxide or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)).

  • Procedure:

    • To a solution of (3R,4R)-methyl-(4-methyl-piperidin-3-yl)-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-amine in the chosen solvent, the base is added, and the mixture is stirred at room temperature.

    • Ethyl cyanoacetate-1,2,3-13C3 is then added dropwise to the reaction mixture.

    • The reaction is stirred at an elevated temperature (e.g., 50-80 °C) until completion, as monitored by TLC or LC-MS.

    • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent (e.g., water or heptane).

    • The solid product is collected by filtration, washed with the anti-solvent, and dried under vacuum to yield this compound.

    • Further purification can be performed by recrystallization or column chromatography if necessary.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed are Mass Spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).

Data Presentation
ParameterMethodResultReference
Molecular Weight -315.35 g/mol
Monoisotopic Mass Mass Spectrometry315.17992379 Da
Precursor Ion (m/z) UPLC-MS/MS (ESI+)317.4
Product Ion (m/z) UPLC-MS/MS (ESI+)149.2
1H NMR NMR SpectroscopySpectra would be consistent with unlabeled Tofacitinib, with potential for 13C satellite peaks around protons adjacent to the labeled carbons.-
13C NMR NMR SpectroscopyThree distinct, enhanced signals corresponding to the cyanoacetyl carbons would be observed.-
Retention Time (tR) UPLCApproximately 1.4 min
Purity HPLC/UPLC>98%-
Experimental Protocols for Characterization

UPLC-MS/MS Analysis

  • Instrumentation: A UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transition: m/z 317.4 → 149.2.

    • Collision Energy: Optimized for the specific instrument to maximize the product ion signal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • 1H NMR: A standard proton NMR experiment is performed. The resulting spectrum should be compared to that of an authentic unlabeled Tofacitinib standard to confirm the structural integrity.

  • 13C NMR: A proton-decoupled 13C NMR experiment will show three significantly enhanced signals for the labeled carbons of the cyanoacetyl group, confirming the position and enrichment of the 13C isotopes.

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib functions by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2), which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for cytokine signaling, which, when dysregulated, contributes to the inflammatory processes seen in autoimmune diseases.

By blocking JAKs, Tofacitinib prevents the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This, in turn, inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.

JAK_STAT_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor STAT_dimer STAT Dimer JAK->STAT_dimer Phosphorylates & Activates STATs Nucleus Nucleus STAT_dimer->Nucleus Translocates to Transcription Gene Transcription (Pro-inflammatory Cytokines) Nucleus->Transcription Initiates Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow

The overall workflow for the synthesis and characterization of this compound involves a series of sequential steps, from the acquisition of starting materials to the final analytical confirmation of the labeled product.

Synthesis_Workflow Start Starting Materials (Labeled Precursor & Tofacitinib Intermediate) Synthesis Chemical Synthesis (Coupling Reaction) Start->Synthesis Purification Purification (Filtration, Recrystallization) Synthesis->Purification Characterization Characterization Purification->Characterization NMR NMR Spectroscopy (1H, 13C) Characterization->NMR MS Mass Spectrometry (UPLC-MS/MS) Characterization->MS HPLC Chromatographic Purity (HPLC/UPLC) Characterization->HPLC FinalProduct This compound (>98% Purity, Confirmed Structure) NMR->FinalProduct MS->FinalProduct HPLC->FinalProduct

Caption: A logical workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide outlines a robust and detailed approach to the synthesis and characterization of this compound. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and bioanalysis. The successful synthesis and rigorous characterization of isotopically labeled compounds like this compound are fundamental to advancing our understanding of drug metabolism and efficacy.

Unveiling Molecular Mechanisms: A Technical Guide to Carbon-13 Isotopic Labeling of Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and application of Carbon-13 (¹³C) isotopically labeled Tofacitinib. Tofacitinib, a potent Janus kinase (JAK) inhibitor, is a critical therapeutic agent for various autoimmune diseases. Isotopic labeling with ¹³C enables researchers to trace the molecule's metabolic fate, quantify its presence in biological systems with high precision, and elucidate its mechanism of action at a molecular level. This guide details the synthetic approaches, experimental protocols, and the biological context of Tofacitinib's action, offering a vital resource for professionals in drug development and biomedical research.

Introduction to Tofacitinib and Isotopic Labeling

Tofacitinib, marketed under the trade name Xeljanz®, is an inhibitor of the Janus kinase family of enzymes, with selectivity for JAK1 and JAK3 over JAK2.[1][2] By blocking the JAK-STAT signaling pathway, Tofacitinib modulates the immune response, making it an effective treatment for conditions such as rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.[2]

Isotopic labeling is a powerful technique where an atom in a molecule is replaced by its isotope. Carbon-13, a stable isotope of carbon, is frequently used for this purpose. The introduction of ¹³C into the Tofacitinib structure allows for its unambiguous identification and quantification in complex biological matrices using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This is particularly valuable in pharmacokinetic and pharmacodynamic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis.[5][6]

The JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade for a wide range of cytokines and growth factors involved in immunity and inflammation.[1][7][8] The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once docked, STATs are phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.

Tofacitinib exerts its therapeutic effect by inhibiting the activity of JAKs, thereby interrupting this signaling cascade.[7][9][10] This leads to a reduction in the production of pro-inflammatory cytokines and a modulation of the immune response.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates pJAK pJAK JAK->pJAK Phosphorylation pJAK->Receptor Phosphorylates STAT STAT pJAK->STAT Phosphorylates STAT->Receptor Docks pSTAT pSTAT STAT->pSTAT STAT_dimer pSTAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Tofacitinib Tofacitinib Tofacitinib->pJAK Inhibits

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Synthesis of Carbon-13 Labeled Tofacitinib

The synthesis of ¹³C-labeled Tofacitinib requires the introduction of the carbon isotope at a specific and stable position within the molecule. Commercially available starting materials containing the ¹³C label are typically utilized in a multi-step synthetic sequence. While specific proprietary details of industrial-scale synthesis are often protected, the general synthetic strategies can be inferred from the scientific and patent literature. A common approach involves the coupling of a labeled precursor to one of the key fragments of the Tofacitinib molecule.

A plausible retrosynthetic analysis of Tofacitinib suggests two key synthons: a substituted piperidine ring and a pyrrolo[2,3-d]pyrimidine core.[11] The ¹³C label can be incorporated into either of these fragments. For instance, a ¹³C-labeled methyl group can be introduced via a labeled methylating agent.

Experimental Workflow for Synthesis

The following diagram outlines a generalized experimental workflow for the synthesis, purification, and analysis of ¹³C-labeled Tofacitinib.

Synthesis_Workflow Start ¹³C-Labeled Precursor + Unlabeled Synthon Reaction Chemical Synthesis (e.g., Coupling Reaction) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Analysis Structural & Isotopic Analysis (NMR, MS) Purification->Analysis Final ¹³C-Tofacitinib Analysis->Final

Figure 2: Generalized workflow for the synthesis of ¹³C-Tofacitinib.
Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical, yet chemically plausible, protocol for the synthesis of Tofacitinib labeled with ¹³C on the methyl group attached to the piperidine nitrogen. This protocol is for illustrative purposes and should be adapted and optimized based on laboratory conditions and available starting materials.

Step 1: Synthesis of a ¹³C-labeled intermediate

A key intermediate, such as (3R,4R)-4-methyl-3-(methylamino)piperidine, would be synthesized with a ¹³C-labeled methyl group. This could be achieved by reacting a suitable precursor with a ¹³C-labeled methylating agent, for example, [¹³C]methyl iodide.

Step 2: Coupling with the Pyrrolo[2,3-d]pyrimidine Core

The ¹³C-labeled piperidine derivative is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This nucleophilic aromatic substitution reaction forms the core structure of Tofacitinib.

Step 3: Acylation

The final step involves the acylation of the piperidine nitrogen with a cyanoacetyl group to yield ¹³C-Tofacitinib.

Purification and Analysis

The crude product is purified using techniques such as flash column chromatography or preparative high-performance liquid chromatography (HPLC). The structure and isotopic purity of the final compound are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Quantitative Data and Analysis

The successful synthesis of ¹³C-Tofacitinib is confirmed through rigorous analytical testing. The following tables summarize the expected analytical data for the labeled compound.

Table 1: Physicochemical Properties of ¹³C-Tofacitinib

PropertyValue
Chemical FormulaC₁₅[¹³C]H₂₀N₆O
Molecular WeightApprox. 313.4 g/mol
AppearanceWhite to off-white solid
Isotopic Purity>98%
Chemical Purity (HPLC)>98%

Table 2: Spectroscopic Data for ¹³C-Tofacitinib

TechniqueExpected Observations
¹H NMR Spectrum consistent with the structure of Tofacitinib, with potential splitting of signals adjacent to the ¹³C label.
¹³C NMR Enhanced signal intensity for the labeled carbon atom, confirming the position of the isotope.
HRMS Accurate mass measurement confirming the incorporation of one ¹³C atom.

Applications in Research and Development

The use of ¹³C-labeled Tofacitinib is instrumental in several areas of drug development:

  • Pharmacokinetic (PK) Studies: Enables precise quantification of the drug and its metabolites in biological fluids and tissues, providing critical data on absorption, distribution, metabolism, and excretion (ADME).

  • Metabolite Identification: Facilitates the identification of drug metabolites by tracing the labeled carbon atom through metabolic pathways.

  • Quantitative Bioanalysis: Serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, ensuring accuracy and precision in the quantification of unlabeled Tofacitinib in clinical and preclinical samples.[5]

  • Mechanism of Action Studies: Can be used in advanced NMR and MS-based techniques to study drug-target interactions and conformational changes.

Conclusion

The isotopic labeling of Tofacitinib with Carbon-13 provides a powerful tool for researchers and drug development professionals. This guide has outlined the significance of ¹³C-Tofacitinib, its role in the context of the JAK-STAT signaling pathway, and a framework for its synthesis and analysis. The availability and application of such labeled compounds are essential for advancing our understanding of Tofacitinib's pharmacology and for the development of new and improved therapies for autoimmune diseases.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Tofacitinib-¹³C₃

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical properties and stability of Tofacitinib-¹³C₃, an isotopically labeled form of Tofacitinib. This document is intended for researchers, scientists, and drug development professionals who utilize Tofacitinib-¹³C₃ as an internal standard in quantitative analytical studies. The information presented is based on available data for Tofacitinib and its citrate salt, which is expected to closely mirror the behavior of its ¹³C₃ isotopologue.

Chemical and Physical Properties

Tofacitinib-¹³C₃ is a stable, isotopically labeled compound used as an internal standard for the quantification of Tofacitinib in various biological matrices.[1] Its physical and chemical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 3-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxo(1,2,3-¹³C₃)propanenitrile[2]
Molecular Formula C₁₃¹³C₃H₂₀N₆O[3]
Molecular Weight 315.35 g/mol [2]
Appearance Off-white solid[4]
Solubility Soluble in DMSO (up to 100 mg/ml) or in Ethanol (up to 100 mg/ml)[4]
pKa 5.2 (basic)[5]

Stability Profile

The stability of Tofacitinib has been evaluated under various conditions, including the effects of pH, temperature, and ionic strength, as well as through forced degradation studies. The stability of Tofacitinib-¹³C₃ is expected to be comparable to that of the unlabeled compound.

pH-Dependent Stability

Studies on Tofacitinib citrate have shown that its stability is pH-dependent. The degradation of Tofacitinib follows apparent first-order kinetics.[5] Optimal stability is observed in the pH range of 2.0 to 5.0.[5]

Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. Tofacitinib has been subjected to various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Stress ConditionConditionsObservation
Acid Hydrolysis 0.1 N HCl, reflux for 3 hours at 80°CUnstable, with three degradation products observed.[6]
Base Hydrolysis 0.1 N NaOH, 3 hours at room temperatureUnstable, with four degradation products observed.[6]
Oxidative Degradation 6% H₂O₂ for 48 hours at room temperatureStable, with no degradation products observed.[6]
Thermal Degradation 80°C in a hot air oven for 24 hoursStable, with no degradation product found.[6]
Photolytic Degradation UV light for 24 hours at room temperatureStable, with no degradation products found.[6]
Neutral Hydrolysis Reflux with water for 24 hoursStable, with no degradation products found.[6]

It has been noted in other studies that Tofacitinib is prone to hydrolysis under both acidic and basic conditions at the amide and cyano positions of the 3-oxopropanenitrile moiety.[7] It has also been reported to be sensitive to oxidative degradation at the pyrrole ring double bond.[7]

Experimental Protocols

Forced Degradation Study Protocol

The following is a representative protocol for conducting a forced degradation study on Tofacitinib, which can be adapted for Tofacitinib-¹³C₃.

  • Preparation of Stock Solution: Prepare a stock solution of Tofacitinib-¹³C₃ in a suitable solvent (e.g., methanol or a mixture of water and methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux the mixture at 80°C for a specified period (e.g., 3 hours). After cooling, neutralize the solution with 0.1 N NaOH and dilute to a final concentration of 10 µg/mL with the mobile phase for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for a specified period (e.g., 3 hours). Neutralize the solution with 0.1 N HCl and dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for a specified period (e.g., 48 hours). Dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Thermal Degradation: Place the solid drug powder in a hot air oven at 80°C for 24 hours. After the specified time, dissolve the powder in a suitable solvent and dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Photolytic Degradation: Expose the solid drug powder to UV light (254 nm) in a UV cabinet for 24 hours at room temperature. After exposure, dissolve the powder and dilute to a final concentration of 10 µg/mL with the mobile phase.

  • Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.[8][9][10]

Signaling Pathway and Mechanism of Action

Tofacitinib is a potent and selective inhibitor of the Janus kinase (JAK) family of enzymes.[11] It primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[12] By inhibiting these enzymes, Tofacitinib blocks the signaling of several key cytokines that are pivotal in the pathogenesis of autoimmune and inflammatory diseases.[12] The mechanism of action involves the disruption of the JAK-STAT signaling pathway, which is a critical pathway in immune cell function.[12][13][14]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Induction

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Experimental Workflow for Stability Assessment

A typical workflow for assessing the stability of Tofacitinib-¹³C₃ involves several key stages, from sample preparation to data analysis.

Stability_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Interpretation Stock_Solution Prepare Tofacitinib-¹³C₃ Stock Solution Stress_Samples Prepare Stressed Samples (Acid, Base, etc.) Stock_Solution->Stress_Samples Control_Sample Prepare Control Sample Stock_Solution->Control_Sample HPLC_Analysis HPLC Analysis Stress_Samples->HPLC_Analysis Control_Sample->HPLC_Analysis Peak_Identification Peak Identification and Purity HPLC_Analysis->Peak_Identification Quantification Quantification of Degradants Peak_Identification->Quantification Degradation_Pathway Identify Degradation Pathways Quantification->Degradation_Pathway Stability_Report Generate Stability Report Degradation_Pathway->Stability_Report

Caption: A generalized workflow for the stability assessment of Tofacitinib-¹³C₃.

References

Tofacitinib-13C3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis (CoA) and purity assessment of Tofacitinib-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the Janus kinase (JAK) inhibitor, Tofacitinib. This document outlines the typical quality specifications, detailed analytical methodologies, and the biological pathway in which Tofacitinib is a key modulator.

Certificate of Analysis: Key Quantitative Data

A Certificate of Analysis for this compound provides critical data on its identity, purity, and isotopic enrichment. While specific values may vary between batches and suppliers, the following tables summarize typical quantitative data found on a CoA.

Table 1: General Specifications

ParameterSpecification
Chemical Name 3-((3R,4R)-4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile-1,2,3-¹³C₃
Molecular Formula C₁₃¹³C₃H₂₀N₆O
Molecular Weight Approximately 315.38 g/mol
CAS Number Not consistently available for the labeled compound
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol

Table 2: Purity and Isotopic Enrichment

AnalysisMethodTypical Specification
Chemical Purity HPLC/UPLC≥98%
Isotopic Purity (¹³C) Mass Spectrometry≥99 atom % ¹³C
Isotopic Enrichment Mass SpectrometryConsistent with expected mass shift

Experimental Protocols for Purity and Identity Confirmation

The determination of purity and confirmation of identity for this compound involves a combination of chromatographic and spectrometric techniques.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound and to identify and quantify any organic impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector (e.g., Agilent 1260 or Waters Alliance 2695 with a PDA detector).[1][2]

  • Column: A reverse-phase C18 column (e.g., Waters XBridge BEH Shield RP18, 4.6 mm x 150 mm, 2.5 µm).[1][2]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M potassium phosphate monobasic) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 0.8 to 1.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for instance, 45°C.[1][2]

  • Detection: UV detection at a wavelength of approximately 287 nm.

  • Sample Preparation: A known concentration of this compound is dissolved in a suitable diluent (e.g., a mixture of water and methanol).

  • Data Analysis: The peak area of this compound is compared to the total area of all peaks in the chromatogram to calculate the percentage purity. Impurities are identified by their relative retention times.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Methodology:

  • Instrumentation: An ultra-performance liquid chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS).[3]

  • Chromatographic Conditions: Similar to the HPLC method, but often with faster run times. A common column is a UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).[3] The mobile phase can consist of acetonitrile and 10.0 mM ammonium acetate.[3]

  • Ionization: Positive electrospray ionization (ESI+).[3]

  • Mass Analysis: The instrument is set to monitor for the precursor and product ions of Tofacitinib and its labeled analogue. For Tofacitinib, the transition is m/z 313.3 → 149.2, and for this compound, it is m/z 316.3 → 149.2.

  • Data Analysis: The mass spectrum will confirm the presence of the [M+H]⁺ ion corresponding to the ¹³C₃-labeled Tofacitinib. The isotopic distribution and the mass shift from the unlabeled compound confirm the isotopic enrichment.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the biological pathway of Tofacitinib and a typical experimental workflow for its analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data_processing Data Processing & Reporting sample This compound Standard dissolution Dissolution in appropriate solvent sample->dissolution dilution Serial Dilution dissolution->dilution hplc HPLC-UV (Purity) dilution->hplc lcms LC-MS/MS (Identity & Isotopic Enrichment) dilution->lcms chromatogram Chromatogram Analysis hplc->chromatogram mass_spec Mass Spectra Interpretation lcms->mass_spec coa Certificate of Analysis Generation chromatogram->coa mass_spec->coa

Experimental workflow for this compound analysis.

Tofacitinib functions as an inhibitor of the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the transduction of signals from various cytokines and growth factors, playing a key role in inflammation and immune response.

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine_receptor Cytokine Receptor JAK JAK cytokine_receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerizes gene_transcription Gene Transcription (Inflammation) STAT_dimer->gene_transcription Translocates to Nucleus & Initiates Transcription cytokine Cytokine cytokine->cytokine_receptor Binds tofacitinib Tofacitinib tofacitinib->JAK Inhibits

Simplified JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

References

Understanding Isotopic Enrichment in Tofacitinib-13C3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the isotopic enrichment of Tofacitinib-13C3, a critical tool in the development and analysis of the Janus kinase (JAK) inhibitor, Tofacitinib. This document details the synthesis, analytical characterization, and application of this isotopically labeled compound, with a focus on providing practical information for researchers in the field.

Introduction to Tofacitinib and Isotopic Labeling

Tofacitinib is a small molecule that selectively inhibits Janus kinases (JAKs), playing a crucial role in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique in pharmaceutical research and development. This compound is a stable isotope-labeled version of Tofacitinib, where three carbon atoms in the cyanoacetyl moiety have been replaced with the heavy isotope, carbon-13. This substitution results in a molecule that is chemically identical to Tofacitinib but has a greater molecular weight, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry.[2][3]

Synthesis of this compound

The synthesis of this compound follows the established synthetic routes for unlabeled Tofacitinib, with the key difference being the use of a 13C-labeled precursor. A plausible and efficient method involves the reaction of the key intermediate, ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine, with a 13C3-labeled cyanoacetic acid derivative.

Proposed Synthetic Scheme:

The final step in the synthesis of Tofacitinib involves the acylation of the piperidine nitrogen.[4][5][6] For the synthesis of this compound, a commercially available labeled precursor, Ethyl Cyanoacetate-13C3 , can be utilized.[7][8]

  • Starting Materials:

    • ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine

    • Ethyl Cyanoacetate-13C3 (or Cyanoacetic Acid-13C3)[7][8][9]

  • Reaction: The piperidine derivative is reacted with Ethyl Cyanoacetate-13C3 in the presence of a suitable base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in an appropriate solvent like tert-butanol.[10] Alternatively, Cyanoacetic Acid-13C3 can be used with a coupling agent.[5]

  • Purification: The resulting this compound is then purified using standard chromatographic techniques.

Quantitative Data on Isotopic Enrichment

The isotopic purity of this compound is a critical parameter that ensures its reliability as an internal standard. This data is typically provided by the manufacturer in a Certificate of Analysis.

ParameterSpecificationReference
Chemical Name1-(Cyanoacetyl-13C3)-4R-methyl-N-methyl-N-1H-pyrrolo[2,3-d]pyrimidin-4-yl-3R-piperidinamine[11]
Molecular FormulaC13(13C)3H20N6O[11]
Molecular Weight315.35 g/mol [11]
Isotopic Purity (13C)Typically ≥ 99%

Experimental Protocols

Synthesis of this compound (Proposed)

Objective: To synthesize this compound for use as an internal standard.

Materials:

  • ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine

  • Ethyl Cyanoacetate-13C3[7][8]

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • tert-Butanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine in tert-butanol.

  • Add Ethyl Cyanoacetate-13C3 to the solution.

  • Add DBU to the reaction mixture and stir at an elevated temperature (e.g., 40-60 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.[10]

  • Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterize the final product by 1H NMR, 13C NMR, and high-resolution mass spectrometry to confirm its structure and isotopic enrichment.

Determination of Isotopic Enrichment by Mass Spectrometry

Objective: To confirm the isotopic purity of the synthesized this compound.

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer or inject it onto an LC column for separation prior to MS analysis.

  • Acquire high-resolution mass spectra in the region of the molecular ion.

  • Analyze the isotopic distribution of the molecular ion peak. The most abundant peak should correspond to the [M+3]+ ion.

  • Calculate the isotopic enrichment by comparing the relative intensities of the [M]+, [M+1]+, [M+2]+, and [M+3]+ ions, correcting for the natural abundance of isotopes.[12]

Determination of Isotopic Enrichment by NMR Spectroscopy

Objective: To determine the position and extent of 13C labeling.

Instrumentation: High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Dissolve a sample of this compound in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • Acquire a proton (1H) NMR spectrum. The signals for the protons attached to the 13C-labeled carbons will appear as doublets due to one-bond 1H-13C coupling.

  • Acquire a carbon-13 (13C) NMR spectrum. The signals for the three labeled carbons in the cyanoacetyl group will be significantly enhanced.

  • Quantitative 13C NMR can be used to determine the isotopic enrichment by comparing the integral of the enriched signals to those of natural abundance carbons in the molecule, although this requires careful experimental setup to ensure accurate integration.

Visualizations

This compound Synthesis Pathway

Tofacitinib_Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Piperidine Derivative ((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)amine Acylation Acylation (DBU, t-BuOH) Piperidine Derivative->Acylation Labeled Precursor Ethyl Cyanoacetate-13C3 Labeled Precursor->Acylation This compound This compound Acylation->this compound

Caption: Proposed synthesis of this compound.

JAK-STAT Signaling Pathway Inhibition by Tofacitinib

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active pSTAT (active) STAT_inactive->STAT_active STAT_dimer pSTAT Dimer STAT_active->STAT_dimer Dimerizes Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits DNA DNA STAT_dimer->DNA Translocates & Binds Gene_Expression Gene Expression (Inflammation) DNA->Gene_Expression Regulates Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Bioanalytical Workflow Using this compound

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Spike_IS Spike with This compound (IS) Plasma_Sample->Spike_IS Extraction Protein Precipitation/ Liquid-Liquid Extraction Spike_IS->Extraction LC_MSMS LC-MS/MS Analysis Extraction->LC_MSMS Peak_Integration Peak Area Integration (Analyte & IS) LC_MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Concentration Determine Tofacitinib Concentration Ratio_Calculation->Concentration

Caption: Bioanalytical workflow for Tofacitinib quantification.

Conclusion

This compound is an indispensable tool for the accurate quantification of Tofacitinib in biological matrices. Understanding its synthesis, characterization, and proper application is crucial for researchers in drug metabolism, pharmacokinetics, and clinical drug development. This guide provides a foundational understanding of these aspects, enabling scientists to confidently utilize this compound in their research endeavors.

References

Tofacitinib-13C3: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tofacitinib-13C3, a stable isotope-labeled internal standard crucial for the accurate quantification of the Janus kinase (JAK) inhibitor, Tofacitinib. This document outlines supplier information, key chemical properties, quality control specifications, and detailed experimental protocols for its use in research, particularly in pharmacokinetic and bioanalytical studies.

Introduction to Tofacitinib and the Role of this compound

Tofacitinib is a potent inhibitor of Janus kinases (JAKs), a family of intracellular tyrosine kinases that play a critical role in cytokine signaling pathways. By modulating the JAK-STAT signaling pathway, Tofacitinib effectively reduces the inflammatory response, making it a valuable therapeutic agent for autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1][2][3]

Accurate measurement of Tofacitinib concentrations in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This compound, a stable isotope-labeled analog of Tofacitinib, serves as an ideal internal standard for mass spectrometry-based quantification methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its use ensures high accuracy and precision by correcting for variability in sample preparation and instrument response.

Supplier and Chemical Information

A number of reputable suppliers provide this compound for research purposes. The following tables summarize key information regarding available forms, suppliers, and chemical properties.

Table 1: Supplier Information for this compound

SupplierProduct Name(s)Notes
MedchemExpressThis compound, Tasocitinib-13C3For research use only.
Simson PharmaThis compound, this compound,15NAccompanied by a Certificate of Analysis.
Acanthus ResearchThis compound,15NStable isotope-labeled reference standards.
ClearsynthTofacitinib 13C3Intended for use as an internal standard for GC- or LC-MS.
Aquigen Bio SciencesTofacitinib 13C3High-quality reference standard with comprehensive characterization data.
PharmaffiliatesTofacitinib 13C3Category: stable isotopes, pharmaceutical standards.

Table 2: Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₃¹³C₃H₂₀N₆O[3]
Molecular Weight 315.35 g/mol [3]
Appearance Pale powder
Storage 2-8°C Refrigerator
Solubility Soluble in DMSO (up to 100 mg/ml) or in Ethanol (up to 100 mg/ml)

Quality Control Specifications

While specific Certificates of Analysis were not publicly available, the following table represents typical quality control specifications for research-grade this compound based on supplier information and research articles. Researchers should always refer to the supplier-specific Certificate of Analysis for detailed lot-specific data.

Table 3: Representative Quality Control Specifications

ParameterSpecification
Purity (by HPLC/UPLC) ≥98%
Isotopic Purity (¹³C) ≥99%
Chemical Identity Confirmed by ¹H-NMR, ¹³C-NMR, and Mass Spectrometry
Residual Solvents Within acceptable limits (e.g., <0.5%)
Water Content (by Karl Fischer) <1.0%

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its immunomodulatory effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2).[2] This inhibition disrupts the signaling cascade of numerous cytokines and growth factors that are pivotal in immune cell function and inflammation. The diagram below illustrates the JAK-STAT pathway and the point of intervention by Tofacitinib.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation JAK->JAK STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription Modulation

Figure 1. Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS assays for the quantification of Tofacitinib in biological matrices such as human plasma. Below are detailed methodologies adapted from published research.

Quantification of Tofacitinib in Human Plasma by UPLC-MS/MS

This protocol is based on a validated method for the rapid and sensitive quantification of Tofacitinib in human plasma.

Materials:

  • Tofacitinib reference standard

  • This compound,15N (as internal standard)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (analytical grade)

  • Methyl-tert butyl ether (MTBE)

  • Water (UPLC grade)

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of Tofacitinib and this compound,15N in methanol at a concentration of 1 mg/mL.

    • Prepare working solutions for calibration curve standards and quality control (QC) samples by serial dilution of the Tofacitinib stock solution with a 50:50 mixture of acetonitrile and water.

    • Prepare a working solution of the internal standard (this compound,15N) at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the internal standard working solution.

    • Vortex for 30 seconds.

    • Add 1 mL of methyl-tert butyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • UPLC-MS/MS Analysis:

    • UPLC Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 μm)

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • MS/MS Detection: Positive electrospray ionization mode

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 → 149.2

      • This compound,15N: m/z 317.4 → 149.2

Data Analysis:

  • Quantify Tofacitinib in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental_Workflow start Start: Plasma Sample add_is Add this compound Internal Standard start->add_is vortex1 Vortex add_is->vortex1 add_mtbe Add Methyl-tert Butyl Ether (LLE) vortex1->add_mtbe vortex2 Vortex add_mtbe->vortex2 centrifuge Centrifuge vortex2->centrifuge transfer_supernatant Transfer Supernatant centrifuge->transfer_supernatant evaporate Evaporate to Dryness transfer_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into UPLC-MS/MS reconstitute->inject data_analysis Data Analysis (Peak Area Ratio) inject->data_analysis end End: Tofacitinib Concentration data_analysis->end

Figure 2. Workflow for sample preparation and analysis.

Logical Relationships in Quality Control

The quality and reliability of this compound as an internal standard are paramount for accurate bioanalytical results. The following diagram illustrates the logical flow of quality control testing to ensure the identity, purity, and stability of the material.

QC_Logic start This compound (New Batch) identity Identity Confirmation start->identity purity Purity Assessment identity->purity Identity Confirmed fail Fail identity->fail Incorrect Identity isotopic Isotopic Enrichment purity->isotopic Purity ≥ 98% purity->fail Purity < 98% pass Pass isotopic->pass Enrichment ≥ 99% isotopic->fail Enrichment < 99% release Release for Research Use pass->release rejection Batch Rejection fail->rejection

Figure 3. Logical flow of quality control testing.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Tofacitinib. Its use as an internal standard in mass spectrometry-based assays provides the necessary accuracy and precision for reliable quantification in complex biological matrices. This guide has provided a comprehensive overview of supplier information, technical data, and experimental considerations to facilitate its effective use in a research setting. For optimal results, it is crucial to obtain a lot-specific Certificate of Analysis from the supplier and to follow validated analytical methods.

References

Methodological & Application

Application Notes and Protocols: The Use of Tofacitinib-13C3 in Pharmacokinetic Studies of Tofacitinib

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is an oral Janus kinase (JAK) inhibitor that has been approved for the treatment of several inflammatory and autoimmune conditions. A thorough understanding of its pharmacokinetic profile is crucial for optimizing dosing regimens and ensuring patient safety and efficacy. Stable isotope-labeled compounds are indispensable tools in modern drug development, particularly in pharmacokinetic studies. Tofacitinib-13C3, a stable isotope-labeled analog of Tofacitinib, serves as a critical internal standard for the accurate quantification of Tofacitinib in biological matrices. This application note provides detailed protocols and data on the use of this compound in the bioanalysis of Tofacitinib for pharmacokinetic characterization.

Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they share near-identical physicochemical properties with the analyte of interest. This ensures that any variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and ionization suppression, affects both the analyte and the internal standard equally, leading to highly accurate and precise quantification.

Tofacitinib Pharmacokinetic Profile

Tofacitinib is characterized by rapid absorption and elimination. Following oral administration, it reaches peak plasma concentrations in approximately 0.5 to 1 hour.[1] The drug exhibits linear pharmacokinetics and has an absolute bioavailability of about 74%.[1] The mean terminal half-life of Tofacitinib is approximately 3.2 hours.[2]

Metabolism is the primary route of elimination for Tofacitinib, with hepatic clearance accounting for about 70% of its total clearance, while the remaining 30% is cleared renally.[2] The metabolism is primarily mediated by the cytochrome P450 enzymes CYP3A4, with a minor contribution from CYP2C19.[2]

Key Pharmacokinetic Parameters of Tofacitinib
ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 0.5 - 1 hour[1]
Absolute Bioavailability (F) 74%[1]
Terminal Half-life (t½) ~3.2 hours[2]
Apparent Volume of Distribution (Vd/F) 87 L
Protein Binding ~40%
Metabolism Primarily CYP3A4, minor CYP2C19[2]
Elimination ~70% Hepatic, ~30% Renal[2]

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effects by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes play a pivotal role in the intracellular signaling cascade known as the JAK-STAT pathway, which is activated by various cytokines and growth factors involved in inflammation and immune responses. By blocking this pathway, Tofacitinib reduces the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the transcription of genes involved in the inflammatory process.

JAK_STAT_Pathway cluster_membrane Cell Membrane CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates Cytokine Cytokine Cytokine->CytokineReceptor Binds STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates STAT_active p-STAT (active) STAT_inactive->STAT_active STAT_active->STAT_active Nucleus Nucleus STAT_active->Nucleus Translocates Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits GeneTranscription Gene Transcription (Inflammation) Nucleus->GeneTranscription Modulates

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

The accurate determination of Tofacitinib concentrations in biological samples is paramount for pharmacokinetic analysis. The following protocol describes a validated method for the quantification of Tofacitinib in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with this compound as the internal standard.

Workflow for Bioanalysis of Tofacitinib

Bioanalysis_Workflow Start Plasma Sample Collection Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into UPLC-MS/MS System Supernatant->Inject Analysis Data Acquisition and Processing Inject->Analysis End Pharmacokinetic Analysis Analysis->End

Figure 2: General workflow for the bioanalysis of Tofacitinib in plasma.

Detailed Protocol for Tofacitinib Quantification in Human Plasma

1. Materials and Reagents:

  • Tofacitinib reference standard

  • This compound internal standard (IS)

  • Human plasma (with anticoagulant)

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

2. Preparation of Stock and Working Solutions:

  • Prepare stock solutions of Tofacitinib and this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Prepare working standard solutions of Tofacitinib by serial dilution of the stock solution to create calibration standards.

  • Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 50 ng/mL).

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of human plasma (calibration standards, quality control samples, or study samples) into a microcentrifuge tube.

  • Add 20 µL of the this compound internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. UPLC-MS/MS Conditions:

ParameterCondition
UPLC System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation (e.g., start with 95% A, ramp to 95% B)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Tofacitinib: m/z 313.3 → 149.2this compound: m/z 316.3 → 149.2
Collision Energy Optimized for each transition

5. Data Analysis:

  • Quantify Tofacitinib concentrations by calculating the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations using a weighted linear regression model.

  • Determine the concentrations of Tofacitinib in the quality control and study samples from the calibration curve.

Method Validation and Performance

A robust bioanalytical method is essential for reliable pharmacokinetic data. The use of this compound ensures high accuracy and precision. The following table summarizes typical validation parameters for a UPLC-MS/MS method for Tofacitinib quantification.

Validation ParameterTypical Acceptance CriteriaExample Performance Data
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 100.1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Accuracy (%Bias) Within ±15% (±20% at LLOQ)Within ±10%
Extraction Recovery Consistent and reproducible> 85%
Matrix Effect Minimal and compensated by ISCV of IS-normalized matrix factor < 15%

Conclusion

This compound is an essential tool for the accurate and precise quantification of Tofacitinib in biological matrices, which is fundamental for conducting pharmacokinetic studies. The use of a stable isotope-labeled internal standard minimizes analytical variability, ensuring the generation of high-quality data for drug development and clinical research. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists involved in the pharmacokinetic evaluation of Tofacitinib.

References

Application Note and Protocol: Quantification of Tofacitinib in Human Plasma using a Stable Isotope-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis.[1] It functions by inhibiting the JAK-STAT signaling pathway, which plays a crucial role in the inflammatory process.[2] Accurate quantification of tofacitinib in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note provides a detailed protocol for a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of tofacitinib in human plasma, utilizing a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision.

Signaling Pathway of Tofacitinib Action

Tofacitinib exerts its therapeutic effect by modulating the Janus kinase-signal transducer and activator of transcription (JAK-STAT) signaling pathway. Cytokines and growth factors bind to their specific receptors on the cell surface, leading to the activation of associated JAKs.[2] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are also phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammation and immune responses.[3] Tofacitinib, by inhibiting JAKs (primarily JAK1 and JAK3), blocks this signaling cascade, thereby reducing the production of inflammatory mediators.[3][4]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding JAK JAK receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT dimer STAT Dimer pSTAT->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation gene Gene Transcription (Inflammation) nucleus->gene Regulation tofacitinib Tofacitinib tofacitinib->JAK Inhibition

Caption: Tofacitinib inhibits the JAK-STAT signaling pathway.

Experimental Workflow

The bioanalytical workflow for the quantification of tofacitinib in plasma samples involves several key steps, from sample collection to data analysis. The use of a labeled internal standard is critical for correcting for variability during sample preparation and analysis.

Tofacitinib_Assay_Workflow sample_collection Plasma Sample Collection add_is Addition of Labeled Internal Standard sample_collection->add_is sample_prep Sample Preparation (Protein Precipitation or LLE) add_is->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: Bioanalytical workflow for Tofacitinib quantification.

Materials and Reagents

  • Tofacitinib reference standard

  • Tofacitinib-¹³C₃,¹⁵N stable isotope-labeled internal standard (or other suitable labeled IS)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ammonium formate

  • Formic acid

  • Human plasma (with anticoagulant)

  • Ultrapure water

Instrumentation

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Experimental Protocols

Preparation of Stock and Working Solutions
  • Tofacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tofacitinib reference standard in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of tofacitinib-¹³C₃,¹⁵N in methanol.

  • Working Solutions: Prepare serial dilutions of the tofacitinib stock solution with a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (e.g., 75 ng/mL): Dilute the internal standard stock solution with the appropriate solvent.

Preparation of Calibration Standards and Quality Control (QC) Samples
  • Spike blank human plasma with the tofacitinib working solutions to achieve the desired concentrations for the calibration curve and QC samples.

  • A typical calibration curve range is 0.2 to 100 ng/mL.

  • QC samples should be prepared at a minimum of three concentration levels: low, medium, and high.

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of plasma sample (calibration standard, QC, or unknown), add a specified volume of the internal standard working solution.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[5]

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[5]

  • Carefully transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the analysis of tofacitinib.

Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase column (e.g., Agilent Zorbax SB-C8, 150x4.6mm, 5µm)
Mobile Phase A 10 mM Ammonium formate in water
Mobile Phase B Acetonitrile
Gradient Isocratic or gradient elution (e.g., 40:60 v/v of A:B)
Flow Rate 0.5 - 1.0 mL/min
Injection Volume 5 - 10 µL
Column Temperature 40°C
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Tofacitinib) m/z 313.2 -> 149.2[6][7]
MRM Transition (Tofacitinib-¹³C₃) m/z 316.5 -> 149.2
MRM Transition (Tofacitinib-¹³C₃,¹⁵N) m/z 317.4 -> 149.2[6]
Collision Energy Optimized for specific instrument
Source Temperature Optimized for specific instrument

Method Validation Summary

A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following table summarizes typical acceptance criteria and representative data.

Validation ParameterAcceptance CriteriaRepresentative Data
Linearity (r²) ≥ 0.99[5]≥ 0.9983
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; Accuracy and precision within ±20%0.05 - 0.5 ng/mL[6][8]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1 - 5.1%[6]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.1 - 5.1%[6]
Accuracy (% Bias) Within ±15% (±20% at LLOQ)96.2 - 103.1%[6]
Recovery (%) Consistent, precise, and reproducible~98.6%[6]
Matrix Effect Internal standard normalized factor within acceptable limitsNegligible interference observed[5]
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of nominalStable under various conditions[5]

Conclusion

This application note details a robust and sensitive LC-MS/MS method for the quantification of tofacitinib in human plasma using a stable isotope-labeled internal standard. The provided protocols for sample preparation and instrument conditions, along with the summary of validation parameters, offer a comprehensive guide for researchers in clinical and non-clinical settings. The use of a labeled internal standard is crucial for achieving the high accuracy and precision required for regulatory submissions and reliable pharmacokinetic analysis.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Tofacitinib and Tofacitinib-13C3 from Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2] Accurate quantification of Tofacitinib in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[3][4] This document provides a detailed protocol for the extraction of Tofacitinib and its stable isotope-labeled internal standard, Tofacitinib-13C3, from human plasma using a liquid-liquid extraction (LLE) method. The subsequent analysis is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4]

Mechanism of Action: Tofacitinib Signaling Pathway

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes that play a critical role in the signaling pathways of numerous cytokines and growth factors involved in inflammation and immune responses.[3] Specifically, Tofacitinib primarily inhibits JAK1 and JAK3, and to a lesser extent, JAK2.[3] This inhibition disrupts the JAK-STAT signaling pathway. When cytokines bind to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[3] Phosphorylated STATs then translocate to the nucleus and regulate the transcription of genes involved in the inflammatory response. By blocking JAKs, Tofacitinib prevents the phosphorylation and activation of STATs, thereby downregulating the production of inflammatory mediators.[3]

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT Gene Gene Transcription pSTAT->Gene Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Inflammation Inflammatory Response Gene->Inflammation

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section outlines the materials and a step-by-step procedure for the liquid-liquid extraction of Tofacitinib and this compound from plasma.

Materials and Reagents
  • Tofacitinib reference standard

  • This compound internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methyl tertiary butyl ether (MTBE)

  • Ammonium formate

  • Deionized water

  • Blank human plasma (with anticoagulant, e.g., K2-EDTA)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Centrifuge (capable of 4°C and >10,000 x g)

  • Nitrogen evaporator

  • Autosampler vials

Preparation of Solutions
  • Tofacitinib Stock Solution (1 mg/mL): Accurately weigh and dissolve Tofacitinib in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare working solutions of Tofacitinib and this compound by serial dilution of the stock solutions with a suitable solvent (e.g., 50:50 methanol:water).

  • Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve and QC levels.

Liquid-Liquid Extraction Workflow

LLE_Workflow Start Start Plasma_Sample 1. Aliquot 200 µL Plasma Start->Plasma_Sample Add_IS 2. Add 20 µL Internal Standard (this compound) Plasma_Sample->Add_IS Vortex1 3. Vortex Briefly Add_IS->Vortex1 Add_Solvent 4. Add 2.0 mL MTBE Vortex1->Add_Solvent Vortex2 5. Vortex for 15 min Add_Solvent->Vortex2 Centrifuge 6. Centrifuge at 4500 rpm for 5 min at 4°C Vortex2->Centrifuge Supernatant 7. Transfer Supernatant Centrifuge->Supernatant Evaporate 8. Evaporate to Dryness under Nitrogen at 40°C Supernatant->Evaporate Reconstitute 9. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 10. Inject into LC-MS/MS Reconstitute->Inject End End Inject->End

References

Troubleshooting & Optimization

Technical Support Center: Tofacitinib & Tofacitinib-13C3 Sample Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of Tofacitinib and its stable isotope-labeled internal standard, Tofacitinib-13C3, during sample extraction for bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of Tofacitinib and its internal standard?

Low recovery is often due to suboptimal extraction parameters. Key factors include the choice of extraction method (LLE, SPE, or PPT), solvent selection, pH of the sample and extraction solutions, and procedural errors such as incomplete phase separation or premature elution.

Q2: How does the pH of the sample affect the extraction efficiency of Tofacitinib?

Tofacitinib is a basic compound with a pKa of 5.2.[1] To achieve high extraction efficiency into an organic solvent during Liquid-Liquid Extraction (LLE) or for optimal retention on a reversed-phase Solid-Phase Extraction (SPE) sorbent, the pH of the aqueous sample should be adjusted to be at least 2 units above the pKa (i.e., pH > 7.2). This ensures that Tofacitinib is in its neutral, less water-soluble form.

Q3: My recovery for Tofacitinib is acceptable, but the recovery for the this compound internal standard is low and variable. What could be the cause?

While stable isotope-labeled internal standards are designed to mimic the analyte's behavior, differences in recovery can still occur. Potential causes include:

  • Differential Matrix Effects: Although less common with co-eluting isotopic standards, severe ion suppression or enhancement could disproportionately affect the internal standard.

  • Standard Solution Integrity: Verify the concentration and stability of your this compound stock and working solutions.

  • Pipetting Errors: Inconsistent addition of the internal standard to samples will lead to high variability.

  • Isotopic Exchange: In rare cases, the stable isotopes may be labile under certain pH or temperature conditions, though this is unlikely for 13C labeling.

Q4: Can I use the same extraction method for both plasma and synovial fluid samples?

While the fundamental principles of the extraction method will be the same, optimization for each matrix is recommended. Synovial fluid can have different protein content and viscosity compared to plasma, which may necessitate adjustments to the protocol, such as the volume of precipitating solvent or the strength of the wash solution in SPE, to minimize matrix effects.

Troubleshooting Guides

Low Recovery in Liquid-Liquid Extraction (LLE)
Symptom Potential Cause Recommended Solution
Low recovery of both Tofacitinib and this compound Incorrect pH of the aqueous phase.Adjust the sample pH to > 7.2 to ensure Tofacitinib is in its neutral form.
Inappropriate extraction solvent.Select a water-immiscible organic solvent that provides good solubility for Tofacitinib. Methyl-tert butyl ether has been shown to yield high recovery.[2]
Insufficient mixing of phases.Vortex the sample and extraction solvent for an adequate amount of time (e.g., 5-10 minutes) to ensure thorough mixing.
Incomplete phase separation.Centrifuge at a higher speed or for a longer duration to achieve a clear separation between the aqueous and organic layers.
High variability in recovery between samples Inconsistent pipetting of internal standard or extraction solvent.Ensure accurate and consistent pipetting techniques. Calibrate pipettes regularly.
Emulsion formation between the aqueous and organic layers.Add a small amount of a de-emulsifying agent (e.g., a few drops of methanol) or freeze the sample to break the emulsion.
Low Recovery in Solid-Phase Extraction (SPE)
Symptom Potential Cause Recommended Solution
Analyte found in the load or wash fractions Inappropriate sorbent selection.Use a reversed-phase sorbent (e.g., C18) for Tofacitinib.
Sample pH is too low.Adjust the sample pH to > 7.2 to promote retention of the neutral form of Tofacitinib on the sorbent.
Wash solvent is too strong.Use a weaker wash solvent (e.g., a lower percentage of organic solvent) to avoid premature elution of the analyte.
Analyte not eluting from the cartridge Elution solvent is too weak.Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent or use a stronger organic solvent).
Incorrect pH of the elution solvent.For elution from a reversed-phase sorbent, an acidic elution solvent (e.g., with 0.1% formic acid) can help to protonate Tofacitinib, making it more soluble in the elution solvent.
Poor reproducibility Inconsistent flow rate during sample loading or elution.Use a vacuum manifold with consistent vacuum pressure or an automated SPE system to ensure uniform flow rates.
Cartridge bed drying out before sample loading.Ensure the sorbent bed remains wetted after conditioning and equilibration steps.
Issues with Protein Precipitation (PPT)
Symptom Potential Cause Recommended Solution
Low recovery Incomplete protein precipitation.Increase the ratio of organic solvent to sample (e.g., from 2:1 to 3:1). Acetonitrile or methanol are commonly used.[3][4]
Analyte co-precipitation with proteins.Ensure thorough vortexing after adding the precipitating solvent to break up protein-analyte interactions.
High matrix effects in LC-MS/MS analysis Insufficient removal of phospholipids and other matrix components.While simple, PPT is less clean than LLE or SPE.[5] Consider a post-precipitation clean-up step, such as a simple pass-through SPE.
Clogged LC column Incomplete removal of precipitated proteins.Centrifuge at a higher speed (e.g., >10,000 x g) for a longer duration (e.g., 10-15 minutes) to ensure a compact protein pellet. Carefully collect the supernatant without disturbing the pellet.

Experimental Protocols & Data

Tofacitinib Recovery with Different Extraction Methods

The following table summarizes typical recovery rates for Tofacitinib using various extraction methods.

Extraction Method Matrix Key Parameters Mean Recovery (%) Reference
Liquid-Liquid Extraction (LLE)Human PlasmaExtraction with methyl-tert butyl ether98.6[2]
Protein Precipitation (PPT)Human SerumPrecipitation with methanol>90[6]
Solid-Phase Extraction (SPE)Rat PlasmaC18 sorbent>85
Detailed Methodologies

1. Liquid-Liquid Extraction (LLE) Protocol

This protocol is adapted from a validated method for the quantification of Tofacitinib in human plasma.[2]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of this compound internal standard working solution.

  • Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.

  • Add 1 mL of methyl-tert butyl ether as the extraction solvent.

  • Vortex for 10 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase for LC-MS/MS analysis.

2. Protein Precipitation (PPT) Protocol

This is a general protocol for protein precipitation.

  • To 100 µL of plasma or serum sample, add 25 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile or methanol.

  • Vortex vigorously for 2 minutes to precipitate the proteins.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for direct injection or for evaporation and reconstitution in the mobile phase.

3. Solid-Phase Extraction (SPE) Protocol

This protocol is a general procedure for reversed-phase SPE of Tofacitinib.

  • Conditioning: Pass 1 mL of methanol through the C18 SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge.

  • Sample Loading:

    • Pre-treat 200 µL of plasma with 25 µL of this compound internal standard and 200 µL of a basic buffer (e.g., 0.1 M ammonium hydroxide) to adjust the pH > 7.2.

    • Load the pre-treated sample onto the conditioned and equilibrated SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing: Pass 1 mL of 5% methanol in water through the cartridge to remove interfering substances.

  • Elution: Elute Tofacitinib and its internal standard with 1 mL of methanol containing 0.1% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Visualizations

Tofacitinib and the JAK-STAT Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor. It primarily inhibits JAK1 and JAK3, thereby interfering with the JAK-STAT signaling pathway, which is crucial for cytokine-mediated immune responses.

Tofacitinib_JAK_STAT_Pathway cluster_receptor Cell Membrane Receptor Cytokine Receptor 1 Cytokine Receptor 2 JAK1 JAK1 JAK3 JAK3 Cytokine Cytokine Cytokine->Receptor 1. Binding JAK1->JAK3 STAT STAT JAK3->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization Nucleus Nucleus STAT_dimer->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Expression Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition

Caption: Tofacitinib inhibits JAK1 and JAK3, blocking STAT phosphorylation.

General Troubleshooting Workflow for Low Analyte Recovery

This workflow provides a logical approach to diagnosing the cause of low recovery of Tofacitinib and its internal standard.

Low_Recovery_Workflow Start Low Recovery Observed Check_IS Check Internal Standard (Preparation, Addition) Start->Check_IS IS_OK IS Addition Correct? Check_IS->IS_OK Fix_IS Correct IS Procedure IS_OK->Fix_IS No Check_Method Review Extraction Method IS_OK->Check_Method Yes Fix_IS->Start LLE LLE Check_Method->LLE SPE SPE Check_Method->SPE PPT PPT Check_Method->PPT Check_LLE Check LLE Parameters: pH, Solvent, Mixing LLE->Check_LLE Check_SPE Check SPE Parameters: pH, Sorbent, Solvents SPE->Check_SPE Check_PPT Check PPT Parameters: Solvent:Sample Ratio PPT->Check_PPT Optimize Optimize Method & Re-run Check_LLE->Optimize Check_SPE->Optimize Check_PPT->Optimize

References

Technical Support Center: Optimizing Tofacitinib-13C3 for LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tofacitinib-13C3 as an internal standard in LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound to use as an internal standard (IS)?

A1: The optimal concentration of this compound can vary depending on the specific assay sensitivity and the expected concentration range of the analyte, Tofacitinib. Based on validated methods, a concentration is chosen to ensure a consistent and reproducible signal across the calibration curve. For example, some methods have successfully used a spiking concentration of 75.0 ng/mL for this compound. Another validated method used a constant concentration of 50 ng/mL for Tofacitinib-d3, a similar deuterated internal standard.[1] It is crucial to select a concentration that provides a response that is not too low to be noisy or too high to cause detector saturation.

Q2: What are the recommended mass transitions for Tofacitinib and this compound?

A2: For robust and specific detection, the following multiple reaction monitoring (MRM) transitions are commonly used in positive electrospray ionization mode:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Tofacitinib313.2149.2
This compound316.5149.2
Tofacitinib313.3149.2[2]
This compound, 15N317.4149.2[2]

Q3: What are common sample preparation techniques for plasma samples containing Tofacitinib?

A3: The two most prevalent sample preparation techniques are protein precipitation (PPT) and liquid-liquid extraction (LLE).

  • Protein Precipitation: This is a simpler and faster method. Acetonitrile is a common precipitation solvent.[3] Methanol has also been used effectively.[4]

  • Liquid-Liquid Extraction (LLE): This method can provide a cleaner sample by removing more interfering matrix components. Methyl-tert butyl ether (MTBE) is a frequently used extraction solvent.[2]

The choice between PPT and LLE will depend on the required assay sensitivity and the observed matrix effects.

Q4: How can I assess the stability of Tofacitinib and its internal standard in biological matrices?

A4: Stability should be evaluated under various conditions to ensure the integrity of the results. This includes:

  • Freeze-thaw stability: Assess analyte and IS stability after multiple freeze-thaw cycles.

  • Short-term (bench-top) stability: Evaluate stability at room temperature for a duration that mimics the sample handling time.

  • Long-term stability: Determine stability in the storage freezer over an extended period.

  • Post-preparative stability: Assess the stability of the extracted samples in the autosampler.

Validated studies have shown that Tofacitinib and its isotopically labeled internal standards are stable in plasma samples under typical laboratory conditions.[5]

Troubleshooting Guide

Issue 1: Low or No Signal from this compound Internal Standard

Potential Cause Troubleshooting Step
Incorrect IS Concentration Verify the concentration of the this compound working solution. Prepare a fresh dilution and re-spike a new set of samples.
Degradation of IS Prepare a fresh stock solution of this compound. Tofacitinib has shown instability under certain pH and temperature conditions.[6] Ensure proper storage of stock and working solutions (e.g., at -70 ± 15°C).
Mass Spectrometer Tuning Ensure the mass spectrometer is properly tuned for the specific m/z transitions of this compound. Infuse a solution of the IS directly into the mass spectrometer to optimize parameters.
Sample Preparation Issues Inefficient extraction can lead to low recovery of the IS. Re-evaluate the extraction protocol. If using LLE, ensure the pH of the sample is optimal for extraction and that the solvent volumes and mixing times are adequate.

Issue 2: High Variability in the Internal Standard Peak Area

Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure precise and consistent pipetting of the internal standard, sample, and extraction solvents. Use calibrated pipettes. Automating the liquid handling steps can improve precision.
Matrix Effects Matrix components co-eluting with the internal standard can cause ion suppression or enhancement, leading to high variability.[7] To mitigate this, improve the sample cleanup process (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction). Modifying the chromatographic conditions to better separate the analyte and IS from interfering matrix components can also be effective.
Autosampler Issues Inconsistent injection volumes can lead to variability. Perform an autosampler calibration and check for any leaks or blockages.

Issue 3: this compound Peak Tailing or Poor Peak Shape

Potential Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or, if necessary, replace the column. The use of a guard column can help extend the life of the analytical column.
Inappropriate Mobile Phase The pH of the mobile phase can affect the peak shape of Tofacitinib. Ensure the mobile phase is correctly prepared and that the pH is suitable for the column chemistry. Mobile phases often consist of acetonitrile and an aqueous buffer like ammonium formate.
Column Degradation The column may be nearing the end of its lifespan. Replace the column with a new one of the same type.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add the internal standard solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 5 minutes.

  • Centrifuge at a high speed (e.g., 2490 x g) for 10 minutes at 4°C.[8]

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

Sample Preparation: Liquid-Liquid Extraction
  • To a known volume of plasma, add the this compound internal standard.

  • Add an appropriate buffer if pH adjustment is needed.

  • Add the extraction solvent (e.g., 2.0 mL of methyl tertiary butyl ether).

  • Vortex for approximately 15 minutes.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound IS plasma->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation lle Liquid-Liquid Extraction (e.g., MTBE) add_is->lle centrifuge Centrifugation protein_precipitation->centrifuge lle->centrifuge supernatant Collect Supernatant centrifuge->supernatant PPT evaporate Evaporate & Reconstitute centrifuge->evaporate LLE lc_separation LC Separation (C18 Column) supernatant->lc_separation evaporate->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: General experimental workflow for Tofacitinib analysis.

troubleshooting_logic start Low IS Signal check_conc Verify IS Concentration start->check_conc check_stability Assess IS Stability (Prepare Fresh Stock) start->check_stability check_ms Check MS/MS Tuning start->check_ms check_extraction Optimize Sample Prep start->check_extraction resolve Signal Restored check_conc->resolve check_stability->resolve check_ms->resolve check_extraction->resolve

Caption: Troubleshooting logic for low internal standard signal.

References

Troubleshooting guide for Tofacitinib internal standard variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering internal standard (IS) variability during the bioanalysis of Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: What is an internal standard (IS) and why is it critical in Tofacitinib bioanalysis?

An internal standard is a compound with a chemical structure and physicochemical properties similar to the analyte of interest (Tofacitinib) that is added at a known concentration to all samples, including calibrators and quality controls (QCs).[1][2] In Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), the IS is used to normalize the analyte's signal, compensating for variations that can occur during sample preparation, injection, and analysis.[1] This normalization is crucial for achieving accurate and precise quantification of Tofacitinib in complex biological matrices like plasma or serum. A stable-isotope labeled (SIL) Tofacitinib, such as Tofacitinib-d3 or Tofacitinib-¹³C₃,¹⁵N, is the preferred IS as it exhibits nearly identical behavior to the unlabeled drug.[1]

Q2: What are the common causes of internal standard variability in Tofacitinib LC-MS/MS assays?

Internal standard variability can arise from several factors throughout the analytical workflow. These can be broadly categorized as:

  • Sample Preparation Issues:

    • Inconsistent protein precipitation or liquid-liquid extraction.

    • Errors in pipetting the IS solution.

    • Incomplete vortexing or mixing of the sample with the IS.

    • Degradation of the IS in the biological matrix.

  • Matrix Effects:

    • Ion suppression or enhancement caused by co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts).[3]

    • Matrix effects can vary between different lots of biological matrix and between individual patient samples.

  • Chromatographic and Instrumental Issues:

    • Inconsistent injection volumes.

    • Variability in the LC system, such as pump performance or column temperature fluctuations.

    • Instability of the electrospray ionization (ESI) source in the mass spectrometer.

    • Contamination of the ion source.[4]

  • Internal Standard-Related Issues:

    • Use of an inappropriate IS that does not chromatographically co-elute with or behave similarly to Tofacitinib.

    • Impurity in the IS, especially if it contains unlabeled Tofacitinib.

    • Instability of the IS in the stock or working solutions.

Q3: How can I troubleshoot unexpected variability in my Tofacitinib internal standard response?

A systematic approach is essential for identifying the root cause of IS variability. The following flowchart outlines a logical troubleshooting workflow:

Troubleshooting_Workflow_for_IS_Variability cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Corrective Actions cluster_3 Resolution A High Internal Standard Variability Observed B Review Sample Preparation Procedure A->B C Evaluate for Matrix Effects A->C D Check LC-MS/MS System Performance A->D E Assess Internal Standard Integrity A->E F Re-prepare Samples and Re-inject B->F Inconsistencies found G Optimize Sample Cleanup C->G Matrix effects confirmed H Perform System Maintenance D->H System issues identified I Prepare Fresh IS Solutions E->I IS degradation suspected J Variability Resolved F->J G->J H->J I->J Tofacitinib_JAK_STAT_Pathway cluster_Cell_Membrane Cell Membrane cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAKs (JAK1, JAK3) CytokineReceptor->JAK Activates STAT STATs JAK->STAT Phosphorylates STAT_P p-STAT (dimer) STAT->STAT_P Dimerizes GeneExpression Gene Transcription (Inflammatory Mediators) STAT_P->GeneExpression Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

References

Column selection and mobile phase optimization for Tofacitinib and Tofacitinib-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic analysis of Tofacitinib and its stable isotope-labeled internal standard, Tofacitinib-13C3.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for the analysis of Tofacitinib and this compound?

A1: For both HPLC and UPLC analysis of Tofacitinib and its internal standard, a C18 reversed-phase column is the most common and recommended starting point.[1][2][3][4] These columns provide good retention and selectivity for Tofacitinib. Specific examples that have been successfully used include Waters XBridge BEH Shield RP18, UPLC BEH C18, and Inertsil ODS 3V C18.[1][2][5]

Q2: How do I optimize the mobile phase for better peak shape and resolution?

A2: Mobile phase optimization is critical for achieving symmetric peaks and good resolution. A typical mobile phase consists of an organic modifier (acetonitrile or methanol) and an aqueous buffer.[2][6] Acetonitrile is often preferred over methanol for better separation ability.[7] The pH of the aqueous phase can significantly impact peak shape; a slightly acidic to neutral pH (e.g., pH 4.5-5.5) is often employed using buffers like ammonium acetate or potassium phosphate.[1][2][6] Adjusting the organic-to-aqueous ratio will control the retention time.

Q3: What are the common detection methods for Tofacitinib and this compound?

A3: UV detection is commonly used for HPLC analysis, with wavelengths typically set between 280 nm and 290 nm.[5][8][9] For higher sensitivity and selectivity, especially in complex matrices like plasma, tandem mass spectrometry (MS/MS) is the preferred method.[1] The precursor/product ion transitions for Tofacitinib and this compound are monitored in positive electrospray ionization mode.[1]

Q4: My peak shape for Tofacitinib is poor (e.g., tailing or fronting). What should I do?

A4: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Adjust Mobile Phase pH: Tofacitinib has basic properties, so a mobile phase pH that is too high or too low can cause peak tailing. Experiment with the buffer pH to find the optimal range for a symmetrical peak.

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample.

  • Use a High-Purity Column: Columns with low silanol activity can reduce peak tailing for basic compounds.[9]

  • Consider Ion-Pairing Reagents: In some cases, adding an ion-pairing reagent like sodium 1-octanesulfonate to the mobile phase can improve peak shape.[5]

Q5: I am not seeing good resolution between Tofacitinib and other components in my sample. How can I improve this?

A5: To improve resolution, you can:

  • Optimize the Mobile Phase: Adjust the organic solvent percentage. A lower percentage of organic solvent will generally increase retention and may improve resolution.

  • Change the Organic Modifier: If you are using methanol, switching to acetonitrile (or vice versa) can alter selectivity and improve resolution.

  • Use a Gradient Elution: A gradient program, where the organic solvent concentration is increased over time, can help to separate compounds with different polarities.[5]

  • Select a Different Column: If mobile phase optimization is insufficient, try a column with a different stationary phase (e.g., a different C18 chemistry or a phenyl-hexyl column) to achieve a different selectivity.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No Peaks or Very Small Peaks Injection issue (e.g., air bubble in syringe, clogged injector).Purge the injector and ensure proper sample uptake.
Detector issue (e.g., lamp off, incorrect wavelength).Verify detector settings and lamp status.
Sample degradation.Prepare fresh samples and standards.
Broad Peaks Column contamination or aging.Wash the column with a strong solvent or replace it.
High dead volume in the system.Check and tighten all fittings; use appropriate tubing.
Inappropriate mobile phase composition.Optimize the mobile phase strength and buffer concentration.
Split Peaks Sample solvent incompatible with the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.[10]
Column bed collapse or void.Replace the column.
Clogged frit.Back-flush the column (if recommended by the manufacturer) or replace the frit.
Shifting Retention Times Inconsistent mobile phase preparation.Prepare fresh mobile phase carefully and consistently.
Fluctuations in column temperature.Use a column oven to maintain a constant temperature.[2][5]
Column equilibration issue.Ensure the column is fully equilibrated with the mobile phase before injection.

Quantitative Data Summary

Table 1: UPLC-MS/MS Method Parameters for Tofacitinib and this compound in Human Plasma [1]

ParameterValue
Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Acetonitrile and 10.0 mM Ammonium Acetate, pH 4.5 (75:25, v/v)
Flow Rate Not Specified
Run Time 1.4 min
Detection Positive Electrospray Ionization MS/MS
Precursor/Product Ions (m/z) Tofacitinib: 313.3/149.2; this compound: 317.4/149.2
Linearity Range 0.05 - 100 ng/mL
Mean Extraction Recovery 98.6%

Table 2: HPLC-UV Method Parameters for Tofacitinib in Pharmaceutical Formulations [2]

ParameterValue
Column Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.05M Ammonium Acetate Buffer, pH 5.0 (35:65 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 230 nm
Retention Time ~5.3 min
Accuracy (Recovery) 96.8% - 103.0%

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of Tofacitinib in Human Plasma

This protocol is based on a validated method for the quantification of Tofacitinib in human plasma.[1]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add the internal standard (this compound).

    • Add 1 mL of methyl-tert butyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen.

    • Reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase: Acetonitrile and 10.0 mM Ammonium Acetate, pH 4.5 (75:25, v/v).

    • Injection Volume: 10 µL.

    • Run Time: 1.4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 → 149.2

      • This compound: m/z 317.4 → 149.2

Protocol 2: HPLC-UV Analysis of Tofacitinib in Tablet Dosage Form

This protocol is adapted from a method for the assay of Tofacitinib in pharmaceutical tablets.[2]

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of Tofacitinib reference standard in a diluent (e.g., water:methanol 50:50 v/v) to obtain a known concentration.

  • Sample Solution Preparation:

    • Weigh and finely powder a number of tablets.

    • Transfer a portion of the powder equivalent to a specific amount of Tofacitinib into a volumetric flask.

    • Add diluent, sonicate to dissolve, and then dilute to volume.

    • Filter the solution through a 0.45 µm filter before injection.

  • Chromatographic Conditions:

    • Column: Inertsil ODS 3V C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and 0.05M Ammonium Acetate Buffer, pH 5.0 (35:65 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • Detection: UV at 230 nm.

Visualizations

Column_Selection_Workflow cluster_start Start cluster_selection Column Selection cluster_optimization Method Development cluster_validation Validation start Define Analytical Goal (e.g., Quantification, Impurity Profiling) col_type Select Column Type (Reversed-Phase C18 is a good start) start->col_type Initial Consideration col_dim Choose Column Dimensions (UPLC: <2.1mm ID, <2µm particle size HPLC: 4.6mm ID, 3-5µm particle size) col_type->col_dim Based on Instrument mob_phase Mobile Phase Optimization (Acetonitrile/Methanol + Buffer) col_dim->mob_phase gradient Isocratic or Gradient? mob_phase->gradient isocratic Isocratic Elution gradient->isocratic Simple Separation gradient_elution Gradient Elution gradient->gradient_elution Complex Sample validate Method Validation (Linearity, Accuracy, Precision) isocratic->validate gradient_elution->validate

Caption: Column Selection and Method Development Workflow for Tofacitinib Analysis.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Resolution problem Identify Chromatographic Issue (e.g., Poor Peak Shape, Shifting RT) check_mobile_phase Check Mobile Phase (pH, Composition, Freshness) problem->check_mobile_phase check_column Inspect Column (Age, Contamination, Voids) problem->check_column check_system Verify System Parameters (Flow Rate, Temperature, Connections) problem->check_system check_sample Examine Sample (Solvent, Concentration) problem->check_sample solution Implement Corrective Action (e.g., Adjust pH, Replace Column, Dilute Sample) check_mobile_phase->solution check_column->solution check_system->solution check_sample->solution

Caption: A Logical Workflow for Troubleshooting Common HPLC/UPLC Issues.

References

Dealing with co-eluting interferences in Tofacitinib bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the bioanalysis of Tofacitinib.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of co-eluting interferences in Tofacitinib bioanalysis?

The most common sources of interference in Tofacitinib bioanalysis using LC-MS/MS are endogenous matrix components, metabolites, and co-administered drugs.

  • Endogenous Matrix Components: Biological matrices like plasma are complex. Phospholipids are a primary cause of matrix effects, leading to ion suppression or enhancement that can compromise analytical accuracy.[1][2] These hydrophobic molecules may co-elute with Tofacitinib, especially in reversed-phase chromatography.[2]

  • Metabolites: Tofacitinib is primarily metabolized in the liver by the enzymes CYP3A4 (major pathway) and CYP2C19 (minor pathway).[3][4][5] While its metabolites are considered inactive and constitute a small fraction of the circulating drug-related material (<10% each), they are potential co-eluting substances that must be chromatographically separated from the parent drug.[4][6][7]

  • Process-Related Impurities and Degradants: Forced degradation studies have shown that Tofacitinib can degrade under acidic, basic, thermal, and oxidative stress.[8][9] These degradants, along with impurities from the synthesis process, can potentially interfere with quantification if not properly separated.[9]

  • Co-administered Drugs: While modern LC-MS/MS technology is highly specific, interference from co-administered medications remains a possibility that should be considered during method validation.[10]

Q2: My Tofacitinib peak shows significant ion suppression. How can I identify the cause?

Ion suppression is often caused by co-eluting matrix components, particularly phospholipids.[1][2] To identify the source, you can use a post-column infusion technique.

  • Infuse a standard solution of Tofacitinib at a constant rate into the MS detector, post-column.

  • Inject a blank, extracted matrix sample (e.g., plasma extract after protein precipitation) onto the LC column.

  • Monitor the Tofacitinib signal. A drop in the signal intensity at the retention time of your analyte indicates the presence of a co-eluting substance causing ion suppression.

This technique helps pinpoint the region of the chromatogram where interferences are eluting, allowing you to modify your sample preparation or chromatography to mitigate the effect.[1]

Q3: How do I choose the right sample preparation technique to minimize interferences?

The choice of sample preparation is critical for removing matrix components before LC-MS/MS analysis.[1] The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The best choice depends on the required cleanliness of the extract and throughput needs.

  • Protein Precipitation (PPT): This is the simplest and fastest method but often results in the least clean extract, with significant amounts of phospholipids remaining. It is suitable for high-throughput needs where matrix effects are found to be manageable.

  • Liquid-Liquid Extraction (LLE): LLE offers a much cleaner sample by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous layer. It is effective at removing proteins and salts. Studies have shown LLE can achieve very high recovery for Tofacitinib.[11][12]

  • Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interferences, including phospholipids. It is more selective than PPT and LLE but is also more time-consuming and costly. It can be optimized to selectively bind the analyte while washing away interfering compounds.[13]

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Solution(s)
Poor Peak Shape (Tailing or Fronting) Co-eluting interferences, column degradation, inappropriate mobile phase pH.1. Improve sample cleanup using LLE or SPE to better remove matrix components.[1]2. Ensure mobile phase pH is appropriate for Tofacitinib (pKa ~3.4, 8.0). Using a buffer like ammonium acetate can improve peak shape.[11]3. Use a guard column and/or replace the analytical column if it is contaminated or degraded.
High Signal Variability (Poor Precision) Inconsistent matrix effects between samples (relative matrix effect).1. Switch to a more robust sample preparation method like SPE.[13]2. Use a stable isotope-labeled internal standard (SIL-IS), such as Tofacitinib-¹³C₃ or Tofacitinib-d₃.[11][14] A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thereby compensating for signal variability.
Retention Time Shift Column aging/contamination, changes in mobile phase composition, temperature fluctuations.1. Flush the column with a strong solvent to remove contaminants.2. Prepare fresh mobile phase, ensuring accurate composition.3. Use a column oven to maintain a stable temperature.
Unexpected Peaks in Chromatogram Metabolites, co-administered drugs, or carryover from a previous injection.1. Review the patient's medication record for potential interferences.[10]2. Analyze blank samples after high-concentration samples to check for carryover.[14]3. Optimize the chromatographic gradient to resolve Tofacitinib from other peaks.

Experimental Protocols & Methodologies

Sample Preparation Method Comparison

The following table summarizes the effectiveness of different sample preparation techniques.

MethodGeneral EfficacyReported Tofacitinib RecoveryKey AdvantageKey Disadvantage
Protein Precipitation (PPT) AdequateNot specified, but generally lower than LLE/SPEFast and simple"Dirty" extract, high potential for matrix effects[15]
Liquid-Liquid Extraction (LLE) Good~98.6%[11][12]Cleaner extract than PPTMore labor-intensive, requires solvent optimization
Solid-Phase Extraction (SPE) Excellent>90% (Typical)Most effective at removing interferences[13]Most complex, time-consuming, and expensive
Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from a validated UPLC-MS/MS method for Tofacitinib in human plasma.[11][12]

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add the internal standard solution (e.g., Tofacitinib-¹³C₃¹⁵N).

  • Add 1.0 mL of methyl-tert butyl ether (MTBE) as the extraction solvent.

  • Vortex the mixture for 10 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject the sample into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT)

This protocol is based on a method developed for a bioequivalence study.[15]

  • Aliquot 200 µL of plasma sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 400 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the sample for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an autosampler vial for injection.

Reference LC-MS/MS Parameters

The following table provides examples of validated chromatographic conditions for Tofacitinib analysis.

ParameterMethod 1[11][12]Method 2Method 3[13]
LC System UPLCHPLCLC-MS/MS
Column UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm)Chromolith RP18e
Mobile Phase A 10.0 mM Ammonium Acetate, pH 4.50.1% Formic Acid in Water5 mM Ammonium Acetate, pH 5.0
Mobile Phase B Acetonitrile0.1% Formic Acid in AcetonitrileAcetonitrile
Elution Isocratic (25:75 A:B)GradientIsocratic (25:75 A:B)
Flow Rate Not specifiedNot specifiedFlow-gradient
Run Time 1.4 minNot specified3.5 min
MS Detection ESI PositiveESI PositiveESI Positive
MRM Transition (Tofacitinib) m/z 313.3 → 149.2m/z 313.30 → 173.00m/z 313.2 → 149.2
MRM Transition (IS) m/z 317.4 → 149.2 (¹³C₃¹⁵N)m/z 371.90 → 186.00 (Baricitinib)m/z 180.3 → 110.2 (Phenacetin)

Visualizations

G Figure 1: Troubleshooting Workflow for Co-eluting Interferences start Problem Detected: Poor Peak Shape / Ion Suppression / High Variability check_source Identify Potential Source start->check_source is_matrix Matrix Effect (Phospholipids)? check_source->is_matrix is_metabolite Metabolite or Degradant? check_source->is_metabolite is_carryover Sample Carryover? check_source->is_carryover sol_sample_prep Optimize Sample Preparation (e.g., Switch from PPT to LLE/SPE) is_matrix->sol_sample_prep Yes sol_chromatography Modify Chromatography (e.g., Adjust Gradient, Change Column) is_metabolite->sol_chromatography Yes sol_wash Improve Injector Wash Method is_carryover->sol_wash Yes end_node Problem Resolved: Method Meets Acceptance Criteria sol_sample_prep->end_node sol_chromatography->end_node sol_wash->end_node

Caption: A logical workflow for diagnosing and resolving common bioanalytical issues.

G Figure 2: Sample Preparation Method Selection plasma Plasma Sample ppt Protein Precipitation (PPT) + Acetonitrile plasma->ppt Simple & Fast lle Liquid-Liquid Extraction (LLE) + Organic Solvent (e.g., MTBE) plasma->lle Moderate Complexity spe Solid-Phase Extraction (SPE) + SPE Cartridge plasma->spe Most Selective ppt_out Result: Fast but 'Dirty' Extract High risk of phospholipid interference ppt->ppt_out lle_out Result: Cleaner Extract Good removal of salts and proteins lle->lle_out spe_out Result: Cleanest Extract Excellent removal of phospholipids spe->spe_out analysis LC-MS/MS Analysis ppt_out->analysis lle_out->analysis spe_out->analysis

Caption: Comparison of common sample preparation workflows for Tofacitinib analysis.

G Figure 3: Simplified Tofacitinib Metabolic Pathway tofa Tofacitinib (Parent Drug) cyp3a4 CYP3A4 (Major Pathway, ~70% of Hepatic Clearance) tofa->cyp3a4 cyp2c19 CYP2C19 (Minor Pathway) tofa->cyp2c19 metabolites Inactive Metabolites (Oxidation, N-demethylation, etc.) <10% of circulating radioactivity each cyp3a4->metabolites cyp2c19->metabolites

Caption: Metabolic pathways of Tofacitinib leading to potentially interfering metabolites.

References

Technical Support Center: Enhancing Low-Level Tofacitinib Detection with Tofacitinib-13C3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the sensitive quantification of Tofacitinib using its stable isotope-labeled internal standard, Tofacitinib-13C3. The use of this compound is crucial for correcting sample preparation variability and matrix effects, thereby enhancing the accuracy and precision of low-level detection, particularly in complex biological matrices.

Frequently Asked Questions (FAQs)

Q1: Why should I use this compound as an internal standard for Tofacitinib quantification?

A1: Using a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative mass spectrometry.[1] Because it has nearly identical physicochemical properties to the analyte (Tofacitinib), it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects. This allows for accurate correction of variations that can occur during sample preparation and analysis, leading to higher precision and accuracy, which is especially critical for low-level quantification.[1]

Q2: What are the precursor and product ion transitions (m/z) for Tofacitinib and this compound?

A2: The commonly used precursor/product ion transitions for Tofacitinib and this compound in positive electrospray ionization mode are:

  • Tofacitinib: m/z 313.2 -> 149.2 or 313.3 -> 149.2[2]

  • This compound: m/z 316.5 -> 149.2 or 317.4 -> 149.2[2]

Q3: What is a typical linear range for the quantification of Tofacitinib using this method?

A3: Validated methods have demonstrated a linear concentration range for Tofacitinib from as low as 0.05 ng/mL up to 100 ng/mL in human plasma.[2][3] Another study showed a linear range of 0.2 ng/mL to 100.0 ng/mL.[4][5]

Q4: What kind of extraction method is recommended for plasma samples?

A4: Both liquid-liquid extraction (LLE) and protein precipitation (PPT) have been successfully used. LLE with methyl-tert butyl ether is a reported method.[2][3] Simple protein precipitation with acetonitrile is another effective and rapid option.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Inappropriate mobile phase composition or pH.Optimize the mobile phase. A common mobile phase is a mixture of acetonitrile and an aqueous buffer like ammonium acetate or ammonium formate.[2] Ensure the pH is appropriate for the analyte and column chemistry.
Column degradation.Use a guard column and ensure proper sample cleanup. If the column is old, replace it with a new one of the same type (e.g., UPLC BEH C18 or Agilent Zorbax SB-C8).[2]
Low Signal Intensity or Sensitivity Suboptimal mass spectrometer settings.Tune the mass spectrometer for Tofacitinib and this compound to ensure optimal ionization and fragmentation.
Inefficient sample extraction.Evaluate the extraction recovery. For LLE, try different organic solvents. For PPT, ensure the ratio of plasma to precipitation solvent is optimal.
Ion suppression from matrix components.Improve sample cleanup. A more rigorous extraction method like solid-phase extraction (SPE) could be considered. Ensure chromatographic separation is adequate to resolve Tofacitinib from interfering matrix components.
High Variability in Results (Poor Precision) Inconsistent sample preparation.Ensure precise and consistent pipetting of the internal standard and sample volumes. Automate liquid handling steps if possible.
Instability of the analyte or internal standard.Verify the stability of Tofacitinib and this compound in the biological matrix and in the final extract under the storage and analysis conditions.[5]
Inaccurate Results (Poor Accuracy) Incorrect concentration of calibration standards or internal standard.Prepare fresh calibration standards and quality control samples. Verify the concentration and purity of the Tofacitinib and this compound stock solutions.
Cross-contribution of signals between analyte and internal standard.This can occur if the isotopic purity of the internal standard is low or if there is in-source fragmentation. Ensure a high-purity labeled standard is used. Check for and minimize any potential for cross-talk in the mass spectrometer.

Experimental Protocols

UPLC-MS/MS Method for Tofacitinib in Human Plasma

This protocol is based on a validated method for the quantification of Tofacitinib in human plasma.[2][3]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of human plasma, add 25 µL of this compound internal standard solution.

    • Vortex for 10 seconds.

    • Add 1 mL of methyl-tert butyl ether.

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[2][3]

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)[2][3]

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization: Positive Electrospray Ionization (ESI+)

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 -> 149.2[2][3]

      • This compound: m/z 317.4 -> 149.2[2][3]

LC-MS/MS Method using Protein Precipitation

This protocol is based on a validated method employing a simple protein precipitation step.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma, add the internal standard.

    • Add 150 µL of acetonitrile to precipitate proteins.

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Inject a portion of the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (100 × 3.0 mm, 5 µm)

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Ionization: Positive Ion Mode

    • MRM Transitions:

      • Tofacitinib: m/z 313.30 -> 173.00

      • Internal Standard (Baricitinib in this study): m/z 371.90 -> 186.00 (Note: this compound would be a more ideal internal standard).

Quantitative Data Summary

Parameter Method 1 (LLE) [2][3]Method 2 (PPT) [5]
Linearity Range 0.05 - 100 ng/mL0.2 - 100.0 ng/mL
Correlation Coefficient (r²) ≥ 0.9978≥ 0.9983
Intra-batch Precision (%CV) 2.1 - 5.1%1.40 - 2.92%
Inter-batch Precision (%CV) 2.1 - 5.1%2.24 - 5.05%
Accuracy 96.2 - 103.1%90.21 - 95.51%
Mean Extraction Recovery 98.6%79.44%

Visualizations

Tofacitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK Janus Kinase (JAK) Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition pSTAT Phosphorylated STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation GeneTranscription Gene Transcription Nucleus->GeneTranscription 6. Modulation

Caption: Tofacitinib's mechanism of action via the JAK-STAT signaling pathway.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Plasma Sample IS_Spike Spike with This compound Plasma->IS_Spike Extraction Extraction (LLE or PPT) IS_Spike->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC UPLC/HPLC Separation Evap_Recon->LC MS Tandem Mass Spec (MRM Detection) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for Tofacitinib quantification using an internal standard.

References

Impact of different biological matrices on Tofacitinib-13C3 performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tofacitinib-13C3 as an internal standard in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled version of Tofacitinib, a Janus kinase (JAK) inhibitor. It is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Because its chemical and physical properties are nearly identical to the analyte (Tofacitinib), it co-elutes and experiences similar ionization effects in the mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, such as extraction losses and matrix effects.

Q2: Which biological matrices are suitable for the analysis of Tofacitinib?

A2: The most common biological matrix for Tofacitinib analysis is human plasma.[1][2][3][4] Validated methods have also been developed for rat plasma, urine, and tissue homogenates. The choice of matrix will depend on the specific research question, such as pharmacokinetic studies (plasma), excretion studies (urine), or drug distribution studies (tissue homogenates).

Q3: What are the typical concentration ranges for Tofacitinib analysis in human plasma?

A3: The linear range for Tofacitinib quantification in human plasma can vary depending on the sensitivity of the method. Commonly reported ranges are from 0.05 ng/mL to 100 ng/mL and 0.2 ng/mL to 100.0 ng/mL.[2]

Q4: How does the choice of biological matrix impact sample preparation?

A4: Different biological matrices have varying complexities that necessitate different sample preparation strategies to minimize interference and matrix effects.

  • Plasma/Serum: These matrices are rich in proteins. Common preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[3][4]

  • Whole Blood: Requires lysis of red blood cells in addition to protein removal, making sample preparation more complex.

  • Urine: Generally a cleaner matrix than plasma, it may sometimes be analyzed with a simple "dilute-and-shoot" approach, although extraction methods can be used to improve sensitivity and remove potential interferences.

  • Tissue Homogenates: These are the most complex matrices, often requiring extensive homogenization and clean-up steps to remove lipids and other cellular components that can cause significant matrix effects.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH with the analyte's pKa. 3. Sample solvent effects.1. Wash the column with a strong solvent, reverse the column direction for a back-flush, or replace the column if necessary. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 3. Ensure the sample is dissolved in a solvent that is weaker than or similar in composition to the initial mobile phase.
Low Analyte and/or Internal Standard Signal 1. Inefficient extraction recovery. 2. Ion suppression due to matrix effects. 3. Instrument sensitivity issues.1. Optimize the extraction procedure (e.g., change the extraction solvent in LLE, or the sorbent and wash/elution solvents in SPE). 2. Improve sample clean-up to remove interfering components. Dilute the sample if sensitivity allows. 3. Perform instrument tuning and calibration. Check for dirty ion source components.
High Variability in Results (Poor Precision) 1. Inconsistent sample preparation. 2. Variable matrix effects between samples. 3. Instability of the analyte or internal standard.1. Ensure precise and consistent pipetting and vortexing. Consider automating sample preparation steps if possible. 2. Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. Ensure the internal standard is added early in the workflow. 3. Investigate the stability of Tofacitinib and this compound under the storage and experimental conditions.
Inaccurate Results (Poor Accuracy) 1. Incorrect preparation of calibration standards and quality controls. 2. Matrix effects that are not adequately compensated by the internal standard. 3. Co-eluting isobaric interferences.1. Verify the concentration and purity of stock solutions. Prepare fresh calibration standards and QCs. 2. Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples. 3. Optimize chromatographic separation to resolve the interference. If that's not possible, a more specific mass transition may be needed.

Experimental Protocols

Method 1: Liquid-Liquid Extraction (LLE) for Tofacitinib in Human Plasma

This method is adapted from validated UPLC-MS/MS assays.[1][4]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of this compound internal standard working solution (e.g., at 75 ng/mL).

    • Vortex for 10 seconds.

    • Add 1 mL of methyl-tert butyl ether (MTBE).

    • Vortex for 10 minutes.

    • Centrifuge at 4000 rpm for 5 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase.

    • Vortex for 30 seconds and transfer to an autosampler vial.

  • Chromatographic Conditions:

    • Column: UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[1][4]

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)[1][4]

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions (Positive ESI):

    • Tofacitinib Transition: m/z 313.3 → 149.2[1][4]

    • This compound Transition: m/z 317.4 → 149.2[1]

Method 2: Protein Precipitation (PPT) for Tofacitinib in Human Plasma

This method is based on a validated HPLC-MS/MS assay.[3]

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

    • Add 25 µL of internal standard solution.

    • Add 300 µL of acetonitrile.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

  • Chromatographic Conditions:

    • Column: Phenomenex Kinetex C18 (100 x 3.0 mm, 5 µm)[3]

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Isocratic or a shallow gradient depending on the required separation.

    • Flow Rate: 0.5 mL/min

  • Mass Spectrometry Conditions (Positive ESI):

    • Tofacitinib Transition: m/z 313.30 → 173.00[3]

    • Internal Standard (Baricitinib in the cited study): m/z 371.90 → 186.00[3] (Note: this compound would have a transition of approximately m/z 316.3 → 173.00 or similar, depending on the fragmentation of the labeled portion).

Data Presentation

Table 1: Summary of UPLC-MS/MS Method Validation Parameters for Tofacitinib in Human Plasma (LLE)

ParameterResultReference
Linearity Range0.05 - 100 ng/mL[1][4]
Correlation Coefficient (r²)≥ 0.9978[1][4]
Mean Extraction Recovery98.6%[1][4]
Intra-batch Precision (%CV)2.1 - 5.1%[1][4]
Inter-batch Precision (%CV)2.1 - 5.1%[1][4]
Accuracy96.2 - 103.1%[1][4]

Table 2: Summary of LC-MS/MS Method Validation Parameters for Tofacitinib in Human Plasma (PPT)

ParameterResultReference
Linearity Range0.30 - 200.00 ng/mL[3]
Correlation Coefficient (r²)Not specified, but method was validated[3]
RecoveryNot specified[3]
PrecisionWithin acceptable limits as per FDA/EMA guidelines[3]
AccuracyWithin acceptable limits as per FDA/EMA guidelines[3]

Visualizations

LLE_Workflow cluster_sample_prep Liquid-Liquid Extraction (LLE) Workflow plasma Plasma Sample add_is Add this compound plasma->add_is add_solvent Add MTBE add_is->add_solvent vortex1 Vortex add_solvent->vortex1 centrifuge Centrifuge vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate transfer->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for Liquid-Liquid Extraction of Tofacitinib.

PPT_Workflow cluster_sample_prep Protein Precipitation (PPT) Workflow plasma Plasma Sample add_is Add this compound plasma->add_is add_precipitant Add Acetonitrile add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer analysis LC-MS/MS Analysis transfer->analysis

Caption: Workflow for Protein Precipitation of Tofacitinib.

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Validation of Tofacitinib using Tofacitinib-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Tofacitinib in human plasma using a stable isotope-labeled internal standard, Tofacitinib-13C3, against alternative methodologies. Detailed experimental protocols, comparative data, and visual representations of the underlying biochemical pathway and analytical workflows are presented to aid researchers in selecting and implementing the most suitable method for their drug development needs.

I. Introduction to Tofacitinib and Bioanalytical Method Validation

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1] Accurate and precise measurement of Tofacitinib concentrations in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, which are fundamental components of drug development and regulatory submissions. Bioanalytical method validation ensures the reliability and reproducibility of the data generated from these studies, adhering to stringent guidelines set by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry-based bioanalysis. This is due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby compensating for matrix effects and improving the accuracy and precision of the assay.

II. Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from various cytokines and growth factors, playing a key role in immune cell development, proliferation, and function. Tofacitinib primarily inhibits JAK1 and JAK3, thereby disrupting the signaling of several pro-inflammatory cytokines.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK1 JAK1 JAK3 JAK3 JAK1->JAK3 2. Activation (Phosphorylation) STAT_inactive STAT (inactive) JAK1->STAT_inactive 3. Phosphorylation JAK3->STAT_inactive STAT_active STAT-P (active dimer) STAT_inactive->STAT_active 4. Dimerization DNA DNA STAT_active->DNA 5. Nuclear Translocation Tofacitinib Tofacitinib Tofacitinib->JAK1 Inhibition Tofacitinib->JAK3 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription 6. Transcription Regulation

Tofacitinib's inhibition of the JAK-STAT signaling pathway.

III. Experimental Protocols

This section details the validated bioanalytical method for Tofacitinib using this compound as an internal standard, followed by a summary of an alternative method for comparison.

A. Validated Method: UPLC-MS/MS with this compound Internal Standard

This method, adapted from Bharwad et al. (2019), demonstrates high sensitivity and selectivity for the quantification of Tofacitinib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add 25 µL of this compound 15N internal standard working solution (concentration not specified in the abstract).

  • Vortex for 30 seconds.

  • Add 1 mL of methyl-tert butyl ether.

  • Vortex for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC)

  • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

  • Flow Rate: Not specified

  • Injection Volume: Not specified

  • Run Time: 1.4 minutes

3. Mass Spectrometric Conditions:

  • System: Tandem Mass Spectrometer (MS/MS)

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions:

    • Tofacitinib: m/z 313.3 → 149.2

    • This compound 15N: m/z 317.4 → 149.2

4. Method Validation Parameters:

  • Linearity: Assessed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day (intra-batch) and on different days (inter-batch).

  • Selectivity: Evaluated by analyzing blank plasma samples from different sources to check for interferences at the retention times of Tofacitinib and the internal standard.

  • Recovery: Calculated by comparing the peak areas of the analyte from extracted samples with those from unextracted standards.

  • Stability: Assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

B. Alternative Method: HPLC-MS/MS with Baricitinib Internal Standard

This method provides an alternative approach using a different internal standard and sample preparation technique.

1. Sample Preparation (Protein Precipitation):

  • To plasma samples, add acetonitrile for protein precipitation.

  • Baricitinib is used as the internal standard.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC)

  • Column: Phenomenex Kinetex C18 (100 × 3.0 mm, 5 µm)

  • Mobile Phase: Water and acetonitrile, both with 0.1% formic acid.

3. Mass Spectrometric Conditions:

  • System: Tandem Mass Spectrometer (MS/MS)

  • Ionization Mode: Positive Ion Mode

  • Monitored Transitions:

    • Tofacitinib: m/z 313.30 → 173.00

    • Baricitinib: m/z 371.90 → 186.00

IV. Performance Comparison

The following tables summarize the quantitative performance of the validated UPLC-MS/MS method using this compound and a comparative HPLC-MS/MS method.

Table 1: Linearity and Sensitivity

ParameterUPLC-MS/MS with this compound 15NHPLC-MS/MS with Baricitinib
Linear Range 0.05 - 100 ng/mL1.00 - 200.00 ng/mL (expanded to 0.30 - 200.00 ng/mL)
Correlation Coefficient (r²) ≥ 0.9978Not explicitly stated, but method validated as per regulatory guidelines
Lower Limit of Quantification (LLOQ) 0.05 ng/mL1.00 ng/mL (initially), 0.30 ng/mL (expanded)

Table 2: Accuracy and Precision

ParameterUPLC-MS/MS with this compound 15NHPLC-MS/MS with Baricitinib
Intra-batch Accuracy (%) 96.2 - 103.1Validated as per FDA and EMA guidelines
Inter-batch Accuracy (%) 96.2 - 103.1Validated as per FDA and EMA guidelines
Intra-batch Precision (% CV) 2.1 - 5.1Validated as per FDA and EMA guidelines
Inter-batch Precision (% CV) 2.1 - 5.1Validated as per FDA and EMA guidelines

Table 3: Recovery

ParameterUPLC-MS/MS with this compound 15NHPLC-MS/MS with Baricitinib
Mean Extraction Recovery (%) 98.6Validated as per FDA and EMA guidelines

V. Workflow and Method Comparison Diagrams

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS_Addition Add Internal Standard (this compound) Plasma->IS_Addition Extraction Liquid-Liquid Extraction (Methyl-tert butyl ether) IS_Addition->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation UPLC UPLC Separation Evaporation->UPLC MSMS MS/MS Detection UPLC->MSMS Quantification Quantification (Peak Area Ratio) MSMS->Quantification Results Concentration Results Quantification->Results

Experimental workflow for Tofacitinib bioanalysis.

Method_Comparison cluster_attributes Method1 UPLC-MS/MS with this compound Internal Standard: Stable Isotope-Labeled (Co-eluting) Sample Prep: Liquid-Liquid Extraction (More selective) Sensitivity: High (LLOQ: 0.05 ng/mL) Method2 HPLC-MS/MS with Baricitinib Internal Standard: Structurally Similar Analog (Different retention time) Sample Prep: Protein Precipitation (Faster, less selective) Sensitivity: Lower (LLOQ: 0.30 ng/mL) Method3 RP-HPLC with UV Detection Internal Standard: Various (e.g., Itraconazole) Sample Prep: Liquid-Liquid Extraction Sensitivity: Significantly Lower (Not suitable for low concentrations) IS_Type Internal Standard Type Sample_Prep Sample Preparation Sensitivity_Level Sensitivity

Logical comparison of bioanalytical methods for Tofacitinib.

VI. Conclusion

The UPLC-MS/MS method utilizing this compound as an internal standard demonstrates superior sensitivity and selectivity for the quantification of Tofacitinib in human plasma. The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the most effective compensation for matrix effects, leading to highly accurate and precise results. While alternative methods, such as those employing protein precipitation and different internal standards, offer advantages in terms of speed and simplicity, they may not achieve the same level of sensitivity and may be more susceptible to matrix interferences. The choice of method should be guided by the specific requirements of the study, with the UPLC-MS/MS method with a stable isotope-labeled internal standard being the recommended approach for regulated bioanalysis requiring high sensitivity and accuracy.

References

A Comparative Guide to Internal Standards for Tofacitinib Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Tofacitinib, a Janus kinase (JAK) inhibitor, in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. A critical component of a robust bioanalytical method is the choice of an appropriate internal standard (IS). This guide provides a comprehensive cross-validation comparison of various Tofacitinib assays employing different internal standards, supported by experimental data from published studies.

Key Performance Metrics of Tofacitinib Assays with Different Internal Standards

The selection of an internal standard significantly influences the performance of a bioanalytical assay. Ideally, an IS should mimic the analyte's behavior during sample preparation and analysis to compensate for variability. The most effective choice is often a stable isotope-labeled (SIL) version of the analyte. However, structurally similar or unrelated compounds are also utilized. This section summarizes the quantitative performance of Tofacitinib assays with various internal standards.

Internal Standard TypeInternal Standard UsedLLOQ (ng/mL)Linearity (ng/mL)Accuracy (%)Precision (%CV)Recovery (%)Reference
Stable Isotope-Labeled Tofacitinib-¹³C₃¹⁵N0.050.05-10096.2-103.12.1-5.198.6[1][2]
Tofacitinib-d₃0.10.1-100081-1071.7-9.4106-111[3]
Tofacitinib-¹³C₃0.20.2-10090.21-95.511.40-5.0576.97-81.26[4]
Structurally Unrelated Phenacetin0.400.40-74.4<15<15Not Reported[5][6][7]
IbrutinibNot Specified1-1000Not Reported2.17-12.34Not Reported[2]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing bioanalytical assays. The following sections outline the experimental protocols for Tofacitinib quantification using different internal standards.

Assay using Tofacitinib-¹³C₃¹⁵N (Stable Isotope-Labeled IS)

This method utilizes a stable isotope-labeled internal standard, which is considered the gold standard for quantitative LC-MS/MS assays due to its similar physicochemical properties to the analyte.

Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of human plasma, add the internal standard solution (Tofacitinib-¹³C₃¹⁵N).

  • Vortex the mixture.

  • Add methyl-tert butyl ether for extraction.

  • Vortex and then centrifuge the samples.

  • Freeze the aqueous layer and transfer the organic layer to a new tube.

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase.

LC-MS/MS Conditions

  • LC Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)[1][2]

  • Flow Rate: Not specified

  • MS Detection: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Tofacitinib: m/z 313.3 → 149.2[1][2]

    • Tofacitinib-¹³C₃¹⁵N: m/z 317.4 → 149.2[1][2]

Assay using Tofacitinib-d₃ (Deuterated IS)

This assay employs a deuterated form of Tofacitinib as the internal standard. While generally effective, deuterated standards can sometimes exhibit slight chromatographic shifts compared to the analyte.

Sample Preparation (Protein Precipitation)

  • To 50 µL of serum, add Tofacitinib-d₃ internal standard.

  • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

LC-MS/MS Conditions

  • LC Column: Not specified

  • Mobile Phase: Not specified

  • Flow Rate: Not specified

  • MS Detection: Positive ion mode

  • MRM Transitions: Not explicitly stated, but quantification is based on the peak-area ratio of the analyte to the internal standard[3].

Assay using Tofacitinib-¹³C₃ (Stable Isotope-Labeled IS)

This method also uses a stable isotope-labeled internal standard, offering high accuracy and precision.

Sample Preparation (Liquid-Liquid Extraction)

  • Spike human plasma samples with Tofacitinib-¹³C₃ internal standard.

  • Perform liquid-liquid extraction using tertiary butyl methyl ether.

  • Vortex and centrifuge the samples.

  • Separate and evaporate the organic layer.

  • Reconstitute the dried residue before injection.

LC-MS/MS Conditions

  • LC Column: Agilent Zorbax SB-C8 (150×4.6 mm, 5 µm)

  • Mobile Phase: 10mM ammonium formate: acetonitrile (40:60 v/v)

  • Flow Rate: Not specified

  • MS Detection: Positive electrospray ionization (ESI+)

  • MRM Transitions:

    • Tofacitinib: m/z 313.200 → 149.200[4]

    • Tofacitinib-¹³C₃: m/z 316.500 → 149.200[4]

Assay using Phenacetin (Structurally Unrelated IS)

This assay utilizes a structurally unrelated compound, Phenacetin, as the internal standard. This approach is more cost-effective but may not always fully compensate for matrix effects and extraction variability.

Sample Preparation (Solid-Phase Extraction)

  • To 50 µL of rat plasma, add Phenacetin as the internal standard.

  • Proceed with a solid-phase extraction procedure for sample clean-up.

  • Elute the analytes and evaporate the eluent.

  • Reconstitute the residue for analysis.

LC-MS/MS Conditions

  • LC Column: Chromolith RP18e[5][6]

  • Mobile Phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (25:75, v/v)[5][6]

  • Flow Rate: Flow-gradient[5][6]

  • MS Detection: Positive ion mode

  • MRM Transitions:

    • Tofacitinib: m/z 313.2 → 149.2[5][6]

    • Phenacetin: m/z 180.3 → 110.2[5][6]

Visualizing the Workflow: From Sample to Signal

The following diagrams illustrate the generalized workflows for Tofacitinib assays using different sample preparation techniques.

cluster_0 Liquid-Liquid Extraction Workflow plasma Plasma Sample add_is_lleq Add Internal Standard plasma->add_is_lleq add_solvent Add Extraction Solvent add_is_lleq->add_solvent vortex_centrifuge_lleq Vortex & Centrifuge add_solvent->vortex_centrifuge_lleq separate_evaporate Separate & Evaporate Organic Layer vortex_centrifuge_lleq->separate_evaporate reconstitute_lleq Reconstitute separate_evaporate->reconstitute_lleq inject_lleq LC-MS/MS Analysis reconstitute_lleq->inject_lleq

Caption: Liquid-Liquid Extraction Workflow for Tofacitinib Analysis.

cluster_1 Protein Precipitation Workflow serum Serum Sample add_is_pp Add Internal Standard serum->add_is_pp add_precipitant Add Precipitating Agent add_is_pp->add_precipitant vortex_centrifuge_pp Vortex & Centrifuge add_precipitant->vortex_centrifuge_pp collect_supernatant Collect Supernatant vortex_centrifuge_pp->collect_supernatant inject_pp LC-MS/MS Analysis collect_supernatant->inject_pp

Caption: Protein Precipitation Workflow for Tofacitinib Analysis.

cluster_2 Solid-Phase Extraction Workflow plasma_spe Plasma Sample add_is_spe Add Internal Standard plasma_spe->add_is_spe condition_spe Condition SPE Cartridge add_is_spe->condition_spe load_sample Load Sample condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute_analyte Elute Analyte wash_spe->elute_analyte evaporate_reconstitute_spe Evaporate & Reconstitute elute_analyte->evaporate_reconstitute_spe inject_spe LC-MS/MS Analysis evaporate_reconstitute_spe->inject_spe

Caption: Solid-Phase Extraction Workflow for Tofacitinib Analysis.

Discussion and Recommendations

The choice of an internal standard is a critical decision in the development of a reliable bioanalytical method for Tofacitinib.

  • Stable Isotope-Labeled (SIL) Internal Standards (Tofacitinib-¹³C₃¹⁵N, Tofacitinib-d₃, Tofacitinib-¹³C₃): These are the preferred choice for quantitative LC-MS/MS assays. Their chemical and physical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects and ionization suppression or enhancement. This leads to the most accurate and precise results. Among the SIL standards, those with ¹³C or ¹⁵N labels are generally considered more stable than deuterated standards, as deuterium atoms can sometimes be prone to back-exchange. The data presented demonstrates that assays using SIL internal standards achieve low limits of quantification and excellent accuracy and precision.

  • Structurally Unrelated Internal Standards (Phenacetin, Ibrutinib): While more cost-effective, these internal standards have different chemical properties and chromatographic behavior compared to Tofacitinib. Consequently, they may not adequately compensate for variability in sample preparation and matrix effects, potentially leading to less accurate and precise results. The use of a structurally unrelated IS should be carefully validated to ensure it provides reliable quantification across the entire calibration range and in different patient populations.

References

Quantitative Analysis of Tofacitinib: A Comparison of Methods Utilizing Tofacitinib-¹³C₃ and Alternative Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

The accurate quantification of tofacitinib, a Janus kinase (JAK) inhibitor, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comparative overview of the linearity, precision, and accuracy of a widely used analytical method for tofacitinib quantification—ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) employing a stable isotope-labeled internal standard, tofacitinib-¹³C₃,¹⁵N—against other methods that utilize different internal standards.

Performance Characteristics of Tofacitinib Quantification Methods

The use of a stable isotope-labeled internal standard, such as tofacitinib-¹³C₃,¹⁵N, is considered the gold standard for quantitative mass spectrometry due to its ability to compensate for matrix effects and variations in instrument response. The following tables summarize the performance characteristics of various validated methods for tofacitinib quantification in human and rat plasma.

Table 1: Method Utilizing Tofacitinib-¹³C₃,¹⁵N Internal Standard

ParameterPerformance
Linearity Range 0.05 - 100 ng/mL[1][2]
Correlation Coefficient (r²) ≥ 0.9978[1][2]
Intra-batch Precision (%CV) 2.1 - 5.1%[1][2]
Inter-batch Precision (%CV) 2.1 - 5.1%[1][2]
Intra-batch Accuracy 96.2 - 103.1%[1][2]
Inter-batch Accuracy 96.2 - 103.1%[1][2]
Mean Extraction Recovery 98.6%[1][2]

Table 2: Methods Utilizing Alternative Internal Standards

Internal StandardLinearity Range (ng/mL)Correlation Coefficient (r²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery
Baricitinib 1.00 - 200.00Not SpecifiedNot SpecifiedNot SpecifiedNot Specified
Ibrutinib 1 - 1000Good linearity reported2.17 - 12.34%3.76 - 11.33%Not Specified
Itraconazole 182 - 5035= 0.995[3]1.41 - 11.2%[3]3.66 - 8.81%[3]Not Specified
Phenacetin 0.40 - 74.4Linear<15% (LQC, MQC, HQC), <20% (LLOQ)[4][5]<15% (LQC, MQC, HQC), <20% (LLOQ)[4][5]<15% (LQC, MQC, HQC), <20% (LLOQ)[4][5]

Experimental Protocols

Method 1: UPLC-MS/MS with Tofacitinib-¹³C₃,¹⁵N Internal Standard[1][2]
  • Sample Preparation: Liquid-liquid extraction with methyl-tert butyl ether is employed to extract tofacitinib and the internal standard, tofacitinib-¹³C₃,¹⁵N, from human plasma.

  • Chromatography: The separation is performed on a UPLC BEH C18 column (50 × 2.1 mm, 1.7 µm).

  • Mobile Phase: An isocratic mobile phase consisting of acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v) is used.

  • Detection: Detection is carried out using a tandem mass spectrometer in the positive electrospray ionization mode. The precursor/product ion transitions monitored are m/z 313.3/149.2 for tofacitinib and m/z 317.4/149.2 for tofacitinib-¹³C₃,¹⁵N.

Method 2: HPLC-MS/MS with Baricitinib Internal Standard[6]
  • Sample Preparation: Protein precipitation with acetonitrile is used for sample preparation.

  • Chromatography: A Phenomenex Kinetex C18 column (100 × 3.0 mm, 5 µm particle size) is used for separation.

  • Mobile Phase: The mobile phase consists of water and acetonitrile, both acidified with 0.1% v/v formic acid.

  • Detection: Detection is performed by tandem mass spectrometry in positive ion mode. The multiple reaction monitoring (MRM) transitions are m/z 313.30 to 173.00 for tofacitinib and m/z 371.90 to 186.00 for baricitinib.

Method 3: LC-MS/MS with Ibrutinib Internal Standard
  • Sample Preparation: A simple protein precipitation step using methanol is performed.

  • Chromatography: An Ace Excel C18 column is used for separation.

  • Mobile Phase: The mobile phase is a mixture of 5 mM ammonium formate with 0.1% formic acid in water and methanol (15:85, v/v) at a flow rate of 0.6 mL/min.

  • Detection: MS/MS transitions monitored are m/z 313→149 for tofacitinib and m/z 309→281 for ibrutinib.

Method 4: HPLC with Itraconazole Internal Standard[3]
  • Sample Preparation: A simple liquid-liquid extraction process is used to extract tofacitinib and itraconazole from rat plasma.

  • Chromatography: A C18 column is used with a gradient mobile phase at a flow rate of 1.0 mL/min.

  • Detection: An UV detector set at 287 nm is used for detection.

Method 5: LC-MS/MS with Phenacetin Internal Standard[4][5]
  • Sample Preparation: Solid-phase extraction is used for sample clean-up.

  • Chromatography: A Chromolith RP18e column is used for separation.

  • Mobile Phase: An isocratic mobile phase of 5 mM ammonium acetate (pH 5.0) and acetonitrile (25:75, v/v) is used.

  • Detection: Detection is performed in multiple reaction monitoring mode, with transitions of m/z 313.2 → 149.2 for tofacitinib and m/z 180.3 → 110.2 for phenacetin.

Visualizing the Experimental Workflow and Signaling Pathway

Tofacitinib_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample Add_IS Add Tofacitinib-13C3 Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction Add_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution UPLC UPLC Separation Reconstitution->UPLC MSMS Tandem Mass Spectrometry UPLC->MSMS Quantification Quantification MSMS->Quantification JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P pSTAT STAT_dimer pSTAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression STAT_dimer->Gene_Expression Translocates to Nucleus Tofacitinib Tofacitinib Tofacitinib->JAK Inhibits Cytokine Cytokine Cytokine->Cytokine_Receptor Binds

References

Establishing the lower limit of quantification for Tofacitinib with Tofacitinib-13C3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for establishing the lower limit of quantification (LLOQ) for Tofacitinib, with a particular focus on the use of its stable isotope-labeled internal standard, Tofacitinib-13C3. The information presented is collated from peer-reviewed scientific literature and is intended to assist in the development and validation of robust bioanalytical assays.

Introduction to Tofacitinib Quantification

Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose, offering high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variability, thereby ensuring the highest accuracy and precision.

Comparative Analysis of LC-MS/MS Methods

The following table summarizes the performance of different LC-MS/MS methods for Tofacitinib quantification. The primary method highlighted utilizes this compound as the internal standard, while alternatives are presented for comparison.

ParameterMethod 1: UPLC-MS/MS with this compound,15N[1][2]Method 2: LC-MS/MS with this compound[3]Method 3: HPLC-MS/MS with Baricitinib IS[4]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL0.2 ng/mL1.00 ng/mL (further expanded to 0.30 ng/mL)[4]
Upper Limit of Quantification (ULOQ) 100 ng/mL100.0 ng/mL200.00 ng/mL
Linearity (r²) ≥ 0.9978≥ 0.9983Not explicitly stated, but method was validated
Intra-batch Precision (% CV) at LLOQ 2.1 - 5.1% (across all QCs)Not explicitly stated for LLOQNot explicitly stated for LLOQ
Inter-batch Precision (% CV) at LLOQ 2.1 - 5.1% (across all QCs)Not explicitly stated for LLOQNot explicitly stated for LLOQ
Intra-batch Accuracy at LLOQ 96.2 - 103.1% (across all QCs)Not explicitly stated for LLOQNot explicitly stated for LLOQ
Inter-batch Accuracy at LLOQ 96.2 - 103.1% (across all QCs)Not explicitly stated for LLOQNot explicitly stated for LLOQ
Extraction Method Liquid-Liquid ExtractionLiquid-Liquid ExtractionProtein Precipitation
Internal Standard This compound,15NThis compoundBaricitinib

Note: The precision and accuracy values for Method 1 are reported for all quality control levels, including the LLOQ. Regulatory guidelines from the FDA and EMA generally accept a precision (%CV) of ≤20% and an accuracy within ±20% of the nominal value at the LLOQ.[5][6][7][8][9]

Experimental Protocols

Method 1: High-Performance UPLC-MS/MS with this compound,15N Internal Standard[1][2]

This method demonstrates a highly sensitive approach for the quantification of Tofacitinib in human plasma.

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of human plasma, add the internal standard solution (this compound,15N).

  • Vortex mix briefly.

  • Add methyl-tert butyl ether for extraction.

  • Vortex mix and then centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

2. Chromatographic Conditions:

  • UPLC System: Waters Acquity UPLC or equivalent

  • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)[1][2]

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)[1][2]

  • Flow Rate: Isocratic elution

  • Column Temperature: Ambient

  • Injection Volume: 10 µL

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tofacitinib: m/z 313.3 → 149.2[1][2]

    • This compound,15N: m/z 317.4 → 149.2[1][2]

4. Establishing the LLOQ:

  • The LLOQ is determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy.

  • According to FDA and EMA guidelines, the analyte response at the LLOQ should be at least 5 times the response of a blank sample.[10]

  • The precision (%CV) should not exceed 20%, and the accuracy should be within 80-120% of the nominal concentration.[5][8]

Visualizing the Workflow and Pathway

LLOQ_Establishment_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation Spike Spike Blank Matrix with Tofacitinib at various low concentrations Add_IS Add this compound Internal Standard Spike->Add_IS Extract Perform Liquid-Liquid Extraction Add_IS->Extract Reconstitute Reconstitute in Mobile Phase Extract->Reconstitute Inject Inject Sample Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Peak_Area Calculate Peak Area Ratio (Analyte/IS) Detect->Peak_Area Cal_Curve Construct Calibration Curve Peak_Area->Cal_Curve LLOQ_Eval Evaluate Precision & Accuracy at each concentration level Cal_Curve->LLOQ_Eval LLOQ_Confirm Confirm LLOQ based on Regulatory Criteria (S/N > 5, CV < 20%, Acc 80-120%) LLOQ_Eval->LLOQ_Confirm

Caption: Workflow for Establishing the LLOQ of Tofacitinib.

Tofacitinib_Signaling_Pathway Tofacitinib Tofacitinib JAK Janus Kinase (JAK) Tofacitinib->JAK Inhibits STAT STAT (Signal Transducer and Activator of Transcription) JAK->STAT Phosphorylates STAT_P Phosphorylated STAT (pSTAT) STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Translocates to Gene_Expression Gene Expression (Inflammatory Cytokines) Nucleus->Gene_Expression Modulates

Caption: Simplified Signaling Pathway of Tofacitinib.

Conclusion

The establishment of a robust and sensitive LLOQ is a critical step in the validation of a bioanalytical method for Tofacitinib. The use of a stable isotope-labeled internal standard, such as this compound or this compound,15N, coupled with UPLC-MS/MS, allows for the achievement of very low LLOQs (e.g., 0.05 ng/mL), which is essential for capturing the complete pharmacokinetic profile of the drug. When selecting a method, it is imperative to adhere to the validation criteria set forth by regulatory agencies like the FDA and EMA to ensure data integrity and reliability. The choice of extraction technique, either liquid-liquid extraction or protein precipitation, will also influence the cleanliness of the sample and the ultimate sensitivity of the assay.

References

Incurred Sample Reanalysis for Tofacitinib Assays: A Comparative Guide to Internal Standard Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of bioanalytical methods for the quantification of Tofacitinib, with a focus on the impact of internal standard selection on assay performance and the principles of incurred sample reanalysis (ISR). While direct comparative ISR data between different internal standards for Tofacitinib assays is not extensively published, this document synthesizes available validation data to highlight the advantages of using a stable isotope-labeled internal standard, Tofacitinib-¹³C₃, versus other alternatives.

Executive Summary

The accurate quantification of Tofacitinib in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The choice of internal standard (IS) is a critical factor in the development of robust and reliable bioanalytical methods. A stable isotope-labeled (SIL) IS, such as Tofacitinib-¹³C₃, is considered the gold standard as it closely mimics the analyte's behavior during sample preparation and analysis, thereby minimizing variability and improving data quality. This guide presents a comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tofacitinib analysis, showcasing the superior performance characteristics of assays employing Tofacitinib-¹³C₃.

Data Presentation: Comparison of Bioanalytical Methods

The following tables summarize the performance of different LC-MS/MS methods for Tofacitinib quantification, categorized by the internal standard used.

Table 1: Method Performance with Tofacitinib-¹³C₃ as Internal Standard

ParameterMethod 1Method 2
Internal Standard Tofacitinib-¹³C₃, ¹⁵NTofacitinib-¹³C₃
Linearity (ng/mL) 0.05 - 1000.2 - 100.0
Correlation Coefficient (r²) ≥ 0.9978≥ 0.9983
Intra-batch Precision (%CV) 2.1 - 5.11.40 - 2.92
Inter-batch Precision (%CV) Not Reported2.24 - 5.05
Intra-batch Accuracy (%) 96.2 - 103.190.21 - 93.71
Inter-batch Accuracy (%) Not Reported92.63 - 95.51
Mean Extraction Recovery (%) 98.679.44
Reference [1]

Table 2: Method Performance with Alternative Internal Standards

ParameterMethod 3Method 4
Internal Standard Itraconazole (Structural Analog)Phenacetin (Structural Analog)
Linearity (ng/mL) 182 - 50350.40 - 74.4
Correlation Coefficient (r²) 0.995Not Reported
Intra-day Precision (%CV) 1.41 - 11.2<15
Inter-day Precision (%CV) 3.66 - 8.81<15
Accuracy (%) Not Reported<15 (at LQC, MQC, HQC)
Extraction Recovery (%) Not ReportedNot Reported
Reference [2][3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Method 1: UPLC-MS/MS with Tofacitinib-¹³C₃, ¹⁵N IS[1]
  • Sample Preparation: Liquid-liquid extraction with methyl-tert butyl ether.

  • Chromatography:

    • Column: UPLC BEH C₁₈ (50 × 2.1 mm, 1.7 µm)

    • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v)

    • Flow Rate: Not specified

    • Run Time: 1.4 min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)

    • MRM Transitions:

      • Tofacitinib: m/z 313.3 → 149.2

      • Tofacitinib-¹³C₃, ¹⁵N: m/z 317.4 → 149.2

Method 2: LC-MS/MS with Tofacitinib-¹³C₃ IS[2]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography:

    • Column: Agilent Zorbax SB-C8 (150 × 4.6 mm, 5 µm)

    • Mobile Phase: 10mM ammonium formate and acetonitrile (40:60 v/v)

    • Flow Rate: Not specified

    • Run Time: 3.5 min

  • Mass Spectrometry:

    • Ionization: Positive electrospray ionization (ESI)

    • MRM Transitions:

      • Tofacitinib: m/z 313.200 → 149.200

      • Tofacitinib-¹³C₃: m/z 316.500 → 149.200

Method 3: HPLC with Itraconazole IS[3]
  • Sample Preparation: Liquid-liquid extraction.

  • Chromatography:

    • Column: C18

    • Mobile Phase: Gradient

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 287 nm

    • Run Time: 10 min

Method 4: LC-MS/MS with Phenacetin IS[4]
  • Sample Preparation: Solid-phase extraction.

  • Chromatography:

    • Column: Chromolith RP₁₈e

    • Mobile Phase: 5 mM ammonium acetate (pH 5.0) and acetonitrile (25:75, v/v) with a flow gradient.

    • Run Time: 3.5 min

  • Mass Spectrometry:

    • Ionization: Not specified

    • MRM Transitions:

      • Tofacitinib: m/z 313.2 → 149.2

      • Phenacetin: m/z 180.3 → 110.2

Mandatory Visualization

Incurred Sample Reanalysis (ISR) Workflow

The following diagram illustrates the general workflow for performing Incurred Sample Reanalysis in a bioanalytical study.

ISR_Workflow cluster_study Bioanalytical Study Initial_Analysis Initial Analysis of Study Samples Sample_Selection Select Samples for ISR (e.g., near Cmax and elimination phase) Initial_Analysis->Sample_Selection Reanalysis Reanalyze Selected Samples in a Separate Run Sample_Selection->Reanalysis Data_Comparison Compare Original and Reanalysis Results Reanalysis->Data_Comparison Acceptance_Criteria Apply Acceptance Criteria (e.g., 2/3 of results within ±20% difference) Data_Comparison->Acceptance_Criteria Investigation Investigation (if criteria not met) Acceptance_Criteria->Investigation Fail Reporting Report ISR Results Acceptance_Criteria->Reporting Pass Investigation->Reanalysis

Caption: General workflow for Incurred Sample Reanalysis (ISR).

Tofacitinib Signaling Pathway: JAK-STAT Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor. The diagram below illustrates the JAK-STAT signaling pathway, which is inhibited by Tofacitinib.

JAK_STAT_Pathway cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT dimerizes Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Simplified diagram of the JAK-STAT signaling pathway inhibited by Tofacitinib.

Discussion and Conclusion

The presented data highlights that methods utilizing the stable isotope-labeled internal standard, Tofacitinib-¹³C₃, generally exhibit superior performance in terms of linearity, precision, and accuracy compared to those using structural analog internal standards. The use of a SIL-IS is crucial for mitigating matrix effects and variability in extraction recovery, which are key factors that can lead to failed incurred sample reanalysis.

References

A Comparative Guide to Tofacitinib Quantification Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of various analytical methods for the quantification of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. The performance of different methodologies is supported by experimental data from published studies, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate assay for their needs. This document covers key performance characteristics, detailed experimental protocols, and visual representations of the drug's signaling pathway and a typical analytical workflow.

Data Presentation: A Comparative Analysis of Tofacitinib Quantification Methods

The quantification of Tofacitinib in biological matrices and pharmaceutical formulations is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The most commonly employed techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Table 1: Comparison of UPLC-MS/MS Methods for Tofacitinib Quantification in Plasma

ParameterMethod 1Method 2Method 3Method 4
Matrix Human PlasmaHuman PlasmaRat PlasmaHuman Plasma
Linearity Range (ng/mL) 0.05 - 1000.5 - 1000.40 - 74.41 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.50.401
Intra-day Precision (% CV) 2.1 - 5.1Not Reported<152.17 - 12.34
Inter-day Precision (% CV) 2.1 - 5.12.4<153.76 - 11.33
Accuracy (%) 96.2 - 103.1Not Reported<15Not Reported
Recovery (%) 98.6Not ReportedNot ReportedNot Reported
Internal Standard Tofacitinib-¹³C₃ ¹⁵NDeuterated TofacitinibPhenacetinIbrutinib
Reference [1][2][3][4][5][2]

Table 2: Comparison of HPLC-UV/DAD Methods for Tofacitinib Quantification

ParameterMethod 1Method 2Method 3
Matrix Rat PlasmaPharmaceutical Dosage FormHuman Serum & Pharmaceutical Dosage Form
Linearity Range 182 - 5035 ng/mL15 - 90 µg/mL0.1 - 1.25 µg/mL
Lower Limit of Quantification (LLOQ) 182 ng/mL0.14 µg/mL0.06 µg/mL
Intra-day Precision (% RSD) 1.41 - 11.2<2Not Reported
Inter-day Precision (% RSD) 3.66 - 8.81<2Not Reported
Accuracy/Recovery (%) Not Reported99.2498.44 - 100.10
Internal Standard ItraconazoleNot specifiedCaffeine
Reference [6][7][8]

Experimental Protocols

Below are detailed methodologies for two key experiments cited in the comparison tables.

Protocol 1: UPLC-MS/MS for Tofacitinib Quantification in Human Plasma

This protocol is based on a highly sensitive and rapid method for the determination of Tofacitinib in human plasma.[1][2]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (Tofacitinib-¹³C₃ ¹⁵N).

  • Vortex the sample briefly.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[9]

  • Transfer the supernatant to an autosampler vial for analysis.[9]

2. Chromatographic Conditions:

  • System: Ultra-Performance Liquid Chromatography (UPLC) system.

  • Column: UPLC BEH C18 (50 × 2.1 mm, 1.7 μm).[1][2]

  • Mobile Phase: Acetonitrile and 10.0 mM ammonium acetate, pH 4.5 (75:25, v/v).[1][2]

  • Flow Rate: Not specified.

  • Injection Volume: 5 µL.[9]

  • Column Temperature: 40°C.[9]

  • Run Time: 1.4 minutes.[1][2]

3. Mass Spectrometric Conditions:

  • System: Tandem mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI).[1][2]

  • Monitored Transitions:

    • Tofacitinib: m/z 313.3 → 149.2.[1][2]

    • Tofacitinib-¹³C₃ ¹⁵N (IS): m/z 317.4 → 149.2.[1][2]

Protocol 2: RP-HPLC-UV for Tofacitinib Quantification in a Pharmaceutical Dosage Form

This protocol outlines a simple and precise method for quantifying Tofacitinib in tablet form.[7]

1. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of methanol and water (45:55 v/v). Degas and filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Tofacitinib pure drug and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to achieve concentrations ranging from 15 to 90 µg/mL.

2. Chromatographic Conditions:

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Kromosil C18 (4.8 mm × 150 mm, 5 µm).

  • Mobile Phase: Methanol and water (45:55 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: Not specified.

  • Retention Time: Approximately 4.35 minutes.

Visualizations: Signaling Pathway and Experimental Workflow

To further elucidate the context of Tofacitinib's action and analysis, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Protein_Precipitation Vortex Vortex Protein_Precipitation->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant UPLC UPLC Separation Supernatant->UPLC Inject MS Tandem Mass Spectrometry (Detection & Quantification) UPLC->MS Data_Analysis Data Analysis (Concentration Calculation) MS->Data_Analysis

Caption: Experimental workflow for Tofacitinib quantification.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT pSTAT Dimer STAT Dimer pSTAT->Dimer dimerizes Gene Gene Transcription Dimer->Gene translocates to nucleus Tofacitinib Tofacitinib Tofacitinib->JAK inhibits

Caption: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Tofacitinib functions by inhibiting Janus kinases (JAKs), which are intracellular enzymes crucial for signaling pathways of various cytokines involved in immune responses.[10][11][12] Specifically, Tofacitinib shows selectivity for JAK1 and JAK3.[10][12][13] By blocking these enzymes, Tofacitinib prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[11][12] This disruption of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.[12]

References

Comparative analysis of different LC-MS/MS platforms for Tofacitinib quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) platforms for the quantification of Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases. Accurate and robust quantification of Tofacitinib in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This document offers an objective comparison of different methodologies, supported by experimental data from published literature, to aid researchers in selecting the most suitable platform for their specific needs.

Principles of Tofacitinib Analysis by LC-MS/MS

Tofacitinib's mechanism of action involves the inhibition of the Janus kinase (JAK) signaling pathway. Specifically, Tofacitinib interferes with the JAK-STAT signaling cascade, which is crucial for the signaling of numerous cytokines and growth factors involved in immune responses. A simplified diagram of this pathway is presented below.

Tofacitinib_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Translocation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition Gene Gene Expression Nucleus->Gene

Caption: Simplified diagram of the JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Comparative Performance of LC-MS/MS Platforms

LC-MS/MS PlatformSample PreparationLLOQ (ng/mL)Linearity (ng/mL)Precision (%CV)Accuracy (%)Reference
Waters Acquity UPLC with TQ Detector Protein Precipitation (Methanol)1.161.16 - 1511<15%85.4 - 110[1]
UPLC-MS/MS (Unspecified) Liquid-Liquid Extraction (methyl-tert butyl ether)0.050.05 - 1002.1 - 5.196.2 - 103.1[2][3]
Thermo Scientific TSQ Vantage with Accela UHPLC Protein Precipitation (Acetonitrile)0.1Not specifiedWithin 15%81 - 107[4]
HPLC-MS/MS (Unspecified) Protein Precipitation (Methanol)11 - 4003.0 - 9.991.1 - 113.5[5][6]
HPLC-MS/MS (Unspecified) Protein Precipitation (Acetonitrile)0.30.3 - 200Not specifiedNot specified[7]
LC-ESI-MS/MS (Unspecified) Solid-Phase Extraction0.400.40 - 74.4<15%<15%[8][9]

Note: The performance characteristics are highly dependent on the specific method parameters and not solely on the instrument platform. This table should be used as a general guide to the achievable performance for Tofacitinib quantification.

General Experimental Workflow

The quantification of Tofacitinib in biological matrices typically follows a standardized workflow, from sample collection to data analysis. The diagram below illustrates the key steps involved in a typical LC-MS/MS-based bioanalytical method for Tofacitinib.

Tofacitinib_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (Plasma/Serum) IS Internal Standard Spiking Sample->IS Extraction Extraction (PPT, LLE, or SPE) IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography (UPLC/HPLC) Evaporation->LC MS Tandem Mass Spectrometry (Triple Quadrupole) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General experimental workflow for the quantification of Tofacitinib by LC-MS/MS.

Detailed Experimental Protocols

The following sections provide a generalized overview of the experimental methodologies cited in the literature for Tofacitinib quantification.

Sample Preparation

The goal of sample preparation is to extract Tofacitinib from the complex biological matrix and remove potential interferences. Three common techniques are employed:

  • Protein Precipitation (PPT): This is the simplest and most high-throughput method.[1][4][7] It involves adding a solvent like methanol or acetonitrile to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant containing Tofacitinib is collected.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[2][3] It involves partitioning the analyte between the aqueous sample and an immiscible organic solvent (e.g., methyl-tert butyl ether).

  • Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and can be used to concentrate the analyte, leading to lower limits of quantification.[8][9] It utilizes a solid sorbent to retain Tofacitinib, which is then eluted with a suitable solvent.

An internal standard (IS), often a stable isotope-labeled version of Tofacitinib (e.g., Tofacitinib-d3 or Tofacitinib-¹³C₃,¹⁵N), is typically added at the beginning of the sample preparation process to correct for variability in extraction and matrix effects.[2][3][4]

Liquid Chromatography

The chromatographic separation is crucial for resolving Tofacitinib from endogenous matrix components and potential metabolites.

  • Columns: Reversed-phase C18 columns are most commonly used.[1][2][3][7] Column dimensions and particle sizes vary, with smaller particles (e.g., 1.7 µm in UPLC systems) providing higher resolution and faster analysis times.[1][2][3]

  • Mobile Phases: The mobile phase typically consists of an aqueous component (e.g., water with an additive like formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol).[1][2][3][4][7] Gradient or isocratic elution can be used.

  • Flow Rates and Run Times: UPLC systems generally use lower flow rates and have shorter run times (e.g., 1.4 - 2.5 minutes) compared to conventional HPLC systems.[1][2][3]

Mass Spectrometry

Tandem mass spectrometry, particularly with a triple quadrupole (QqQ) instrument, is the gold standard for quantification due to its high selectivity and sensitivity.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is universally used for Tofacitinib analysis.[2][3]

  • Multiple Reaction Monitoring (MRM): Quantification is performed using MRM, where a specific precursor ion (the protonated Tofacitinib molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. Common MRM transitions for Tofacitinib are m/z 313.3 → 149.2 and m/z 313.0 > 173.06.[2][3][4]

  • Instrument Vendors: While the cited studies do not always specify the manufacturer, leading providers of triple quadrupole LC-MS/MS systems for bioanalysis include SCIEX, Waters, Agilent, and Thermo Fisher Scientific. The choice between these platforms often depends on factors such as sensitivity requirements, software usability, and service support. General discussions in the scientific community suggest that while all major vendors offer high-performance instruments, there can be differences in sensitivity for specific applications, with some users favoring certain brands for ultimate sensitivity. However, for a well-established small molecule like Tofacitinib, most modern triple quadrupole instruments are capable of achieving the necessary sensitivity for pharmacokinetic studies.

Conclusion

The quantification of Tofacitinib in biological matrices can be reliably achieved using various LC-MS/MS platforms. The choice of sample preparation technique and chromatographic conditions significantly influences the performance of the assay. While different instrument manufacturers offer platforms with varying features and performance levels, the presented data demonstrates that validated methods with excellent sensitivity, precision, and accuracy can be developed on a range of commercially available systems. Researchers should select a platform and methodology that best aligns with their specific requirements for sample throughput, sensitivity, and available resources.

References

Safety Operating Guide

Navigating the Disposal of Tofacitinib-13C3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling Tofacitinib-13C3 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step information for the proper disposal of this isotopically labeled compound, aligning with standard laboratory safety and chemical handling practices.

This compound, as a stable isotope-labeled compound, is not radioactive and its chemical properties are nearly identical to those of the parent compound, Tofacitinib. Therefore, its disposal is governed by regulations for chemical waste. The primary methods for disposal involve sending the material to a licensed chemical destruction facility or utilizing controlled incineration with flue gas scrubbing.[1] It is crucial to prevent the release of this compound into the environment.[1]

Personal Protective Equipment (PPE) and Handling

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). This includes:

Protective EquipmentSpecification
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Hand Protection Chemical-impermeable gloves inspected prior to use.[1]
Body Protection Fire/flame resistant and impervious clothing.[1]
Respiratory Protection A full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]

All handling of this compound should occur in a well-ventilated area, and the formation of dust and aerosols should be avoided.[1]

Step-by-Step Disposal Protocol

The following protocol outlines the approved procedures for the disposal of this compound waste.

  • Waste Collection and Storage :

    • Collect all this compound waste, including unused product and contaminated materials, in a suitable, clearly labeled, and closed container.[1]

    • Store the waste container in a dry, cool, and well-ventilated place, away from incompatible materials and foodstuff containers.[1]

  • Disposal of Liquid and Solid Waste :

    • The recommended method for disposal is through a licensed chemical destruction plant or by controlled incineration.[1]

    • Do not discharge this compound into drains or the environment.[1][2]

    • Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2]

  • Decontamination of Labware and Packaging :

    • Thoroughly empty all contents from containers.

    • Containers can be triple-rinsed with an appropriate solvent.[1]

    • Collect all rinsate as hazardous waste.

    • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or offered for recycling or reconditioning.[1]

  • Accidental Spill Cleanup :

    • In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[1]

    • Remove all sources of ignition and use non-sparking tools.[1]

    • Wear the prescribed PPE, including a self-contained breathing apparatus if necessary.[1]

    • Collect the spilled material and place it in a suitable, closed container for disposal.[1]

    • Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Tofacitinib_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway cluster_decon Decontamination start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect_waste Collect Waste in a Labeled, Sealed Container ppe->collect_waste segregate_waste Segregate from other Incompatible Wastes collect_waste->segregate_waste consult_regs Consult Institutional and Local Disposal Regulations segregate_waste->consult_regs licensed_vendor Arrange for Pickup by a Licensed Chemical Waste Vendor consult_regs->licensed_vendor incineration Controlled Incineration/ Chemical Destruction licensed_vendor->incineration end End: Proper Disposal Complete incineration->end End of Process decontaminate Triple-Rinse Contaminated Labware and Packaging collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_packaging Dispose of Decontaminated Packaging per Guidelines collect_rinsate->dispose_packaging dispose_packaging->end

Caption: Workflow for the safe disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.